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[2-(Piperazin-1-yl)ethyl](propan-2-yl)amine Documentation Hub

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  • Product: [2-(Piperazin-1-yl)ethyl](propan-2-yl)amine
  • CAS: 1307634-07-6

Core Science & Biosynthesis

Foundational

2-(Piperazin-1-yl)ethylamine: Structural Dynamics, Reactivity, and Advanced Applications

Executive Summary Understanding the structural dynamics of polyamines is critical for designing robust chemical systems. 2-(Piperazin-1-yl)ethylamine (CAS: 140-31-8), commonly designated as 1-(2-Aminoethyl)piperazine (AE...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the structural dynamics of polyamines is critical for designing robust chemical systems. 2-(Piperazin-1-yl)ethylamine (CAS: 140-31-8), commonly designated as 1-(2-Aminoethyl)piperazine (AEP), represents a masterclass in molecular architecture. This technical guide deconstructs the physicochemical properties, mechanistic reactivity, and validated experimental applications of AEP, providing researchers with a self-validating framework for its utilization in advanced thermosets and pharmaceutical development.

Molecular Architecture & Physicochemical Profile

AEP is a unique aliphatic polyamine whose molecular framework ( C6​H15​N3​ ) integrates three distinct nitrogen centers: a primary amine on the ethyl side chain, a secondary amine within the piperazine ring, and a tertiary amine bridging the ethyl chain and the heterocycle. This trifunctional topology imparts a highly specific reactivity gradient[1].

To establish a baseline for experimental design, the core quantitative properties of AEP are summarized below[1][2]:

PropertyValue
IUPAC Name 2-(piperazin-1-yl)ethan-1-amine
CAS Registry Number 140-31-8
Molecular Formula C6​H15​N3​
Molar Mass 129.21 g/mol
Density 0.985 g/mL (at 25 °C)
Boiling Point 218–222 °C
Vapor Pressure 0.05 mmHg (at 20 °C)
Refractive Index ( nD20​ ) 1.5000
Flash Point (Closed Cup) 92 °C (197.6 °F)

Mechanistic Causality in Reactivity

The utility of AEP stems directly from the differential nucleophilicity and steric environments of its three nitrogen atoms. Understanding this causality is essential for controlling reaction pathways:

  • Primary Amine (Ethylamine moiety): Highly accessible and strongly nucleophilic. It undergoes rapid acylation, alkylation, and nucleophilic addition (e.g., epoxide ring-opening) with minimal steric hindrance. In stoichiometric reactions, this site reacts first[3].

  • Secondary Amine (Piperazine ring): Exhibits moderate nucleophilicity. Its reactivity is attenuated by the steric bulk of the cyclic structure, allowing for selective mono-derivatization at the primary amine when controlled molar ratios are applied.

  • Tertiary Amine: Non-nucleophilic in standard addition reactions but serves as a critical intrinsic proton acceptor. It provides localized basicity that can auto-catalyze reactions at the primary and secondary sites, enhancing overall reaction kinetics without the need for external catalysts.

Strategic Applications in Industry

Pharmaceutical & Gene Delivery Vectors

In drug development, AEP is leveraged to synthesize linear and hyperbranched poly(amido amine)s (PAAs). The secondary and tertiary amines in AEP provide a critical "proton sponge" effect. During endocytosis, these amines buffer the acidic environment of the endosome, leading to osmotic swelling and subsequent endosomal escape—a mandatory mechanism for the efficacy of non-viral gene delivery vectors.

Advanced Polymer Thermosets

In polymer science, AEP acts as a highly effective curing agent for epoxy resins (e.g., DGEBA). The differential reactivity of its amines allows for a staged curing process. The primary amine reacts rapidly at lower temperatures to form a linear prepolymer network, while the secondary amine requires higher thermal activation to complete the cross-linking, thereby optimizing the cross-link density and mechanical properties of the final nanostructured thermoset[3].

Validated Experimental Protocol: AEP-Mediated Epoxide Ring-Opening

To demonstrate AEP's practical utility, the following protocol details the synthesis of an AEP-functionalized epoxidized poly(styrene-b-isoprene-b-styrene) block copolymer (eSIS-AEP). This methodology acts as a self-validating system for creating nanostructured thermoset precursors[3].

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation

  • Action: Dissolve 100 mg of epoxidized SIS (eSIS, ~0.8 mmol epoxy equivalents) in 2.5 mL of anhydrous tetrahydrofuran (THF).

  • Causality: Anhydrous THF ensures the complete solvation of the hydrophobic block copolymer while strictly preventing moisture-induced side reactions, such as the premature hydrolysis of the oxirane rings[3].

Step 2: Nucleophile & Catalyst Addition

  • Action: Under a continuous nitrogen ( N2​ ) atmosphere, add dropwise a solution containing 115 μL triethylamine (TEA, 0.8 mmol) and 0.9 mL of AEP (6.9 mmol) dissolved in 2.5 mL anhydrous THF.

  • Causality: The N2​ atmosphere prevents oxidative degradation of the amines. An 8.6-fold molar excess of AEP is critical; it kinetically drives the reaction toward mono-functionalization, preventing the secondary amine of AEP from reacting with another oxirane ring, which would cause unwanted intra-chain cross-linking. TEA acts as an auxiliary base to stabilize the transition state[3].

Step 3: Thermal Incubation

  • Action: Heat the reaction mixture to 70 °C and maintain for 24 hours under constant magnetic stirring.

  • Causality: Heating to 70 °C provides the exact thermal energy required to overcome the activation barrier for the nucleophilic attack of AEP's primary amine on the sterically hindered oxirane rings, without causing thermal degradation of the polymer backbone[3].

Step 4: Quenching & Phase Separation

  • Action: Cool the mixture to room temperature and precipitate the product by adding it dropwise into an excess of cold petroleum ether.

  • Causality: Petroleum ether selectively precipitates the polar AEP-functionalized copolymer while retaining the unreacted AEP, TEA, and THF in solution, facilitating highly efficient phase-separation[3].

Step 5: Purification & Isolation

  • Action: Recover the precipitate, redissolve in a minimal volume of THF, and reprecipitate in petroleum ether. Repeat this cycle twice. Dry the final pale yellow product under vacuum at 20 °C for 5 hours.

  • Causality: Repeated reprecipitation ensures complete removal of residual free amines, which would otherwise act as plasticizers or interfere with the stoichiometry of the final epoxy curing step. Vacuum drying removes trace solvents, yielding a pure eSIS-AEP precursor (Typical yield: 75%)[3].

Workflow Visualization

AEP_Synthesis_Workflow N1 Step 1: Dissolution eSIS in Anhydrous THF N2 Step 2: Reagent Addition Excess AEP + TEA under N2 N1->N2 Prevents oxidation N3 Step 3: Ring-Opening Reaction 70 °C for 24 Hours N2->N3 Drives mono-functionalization N4 Step 4: Phase Separation Precipitation in Petroleum Ether N3->N4 Quenches reaction N5 Step 5: Isolation Vacuum Drying at 20 °C (Yield: 75%) N4->N5 Removes trace solvents

Workflow for the synthesis of AEP-functionalized epoxidized block copolymers.

References[3] Title: 1-(2-Aminoethyl)piperazine 99 140-31-8

Source: sigmaaldrich.com URL: 2 Title: 1-(2-Aminoethyl)piperazine 99 140-31-8 - Sigma-Aldrich Source: sigmaaldrich.com URL: Link Title: AMINOETHYLPIPERAZINE Source: atamanchemicals.com URL: Link[1] Title: Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem - NIH Source: nih.gov URL: 1[3] Title: Controlling Nanodomain Morphology of Epoxy Thermosets Modified with Reactive Amine-Containing Epoxidized Poly(styrene-b-isoprene-b-styrene) Block Copolymer | Macromolecules Source: acs.org URL: 3

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 2-(Piperazin-1-yl)ethylamine: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, establishing the precise molecular identity of a building block is the bedrock of downstream pharmaceutical synthesis and coordination chemistry. 2-(P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the precise molecular identity of a building block is the bedrock of downstream pharmaceutical synthesis and coordination chemistry. 2-(Piperazin-1-yl)ethylamine (also known as N-aminoethylpiperazine) is a highly versatile aliphatic polyamine. Because of its multiple nitrogen donor atoms, it is frequently utilized as a ligand in metallo-pharmaceuticals and as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide explores the critical distinction between its average molecular weight and monoisotopic exact mass, providing a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS) to ensure absolute structural confidence.

Physicochemical Foundations: Molecular Weight vs. Exact Mass

In the context of drug development, treating "molecular weight" and "exact mass" interchangeably is a critical error that can lead to misidentified impurities and failed quality control (QC) batches.

  • Average Molecular Weight (129.20 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes (e.g., Carbon-12 and Carbon-13).

    • Causality for Use: This macroscopic value is strictly utilized for bulk stoichiometric calculations, such as preparing molar solutions or determining reaction equivalents in a synthesis reactor.

  • Monoisotopic Exact Mass (129.126597 Da): This is the calculated mass of the molecule utilizing only the most abundant, lowest-mass isotope of each constituent element (C¹², H¹, N¹⁴).

    • Causality for Use: As documented by the, this microscopic value is the definitive target for HRMS. Because high-resolution instruments (like Q-TOF or Orbitrap) separate individual isotopic peaks, the analytical target must be the exact mass of the monoisotopic peak to validate the molecular formula with sub-5 ppm mass accuracy.

Quantitative Physicochemical Profile

To bridge the gap between theoretical chemistry and analytical execution, the following table summarizes the core quantitative data dictating the analytical behavior of 2-(Piperazin-1-yl)ethylamine.

PropertyValueAnalytical Relevance
Chemical Formula C₆H₁₅N₃Determines the theoretical isotopic distribution pattern.
Average Molecular Weight 129.20 g/mol Used exclusively for bulk macroscopic stoichiometry.
Monoisotopic Exact Mass 129.126597 DaThe absolute target for high-resolution mass validation.
Theoretical [M+H]⁺ Adduct 130.133873 DaThe primary ionized species observed in ESI(+) MS.
Topological Polar Surface Area 41.3 ŲHighly polar; dictates the necessity of HILIC over C18 chromatography.

The Causality of Analytical Design: LC-HRMS Workflow

When analyzing small, highly polar polyamines, standard reversed-phase (C18) chromatography frequently fails. The molecule elutes in the void volume, leading to severe ion suppression from matrix contaminants. To counteract this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI).

Self-Validating Experimental Protocol for Exact Mass Determination

This protocol is designed as a self-validating system . By incorporating a continuous lock-mass infusion, the system actively monitors and corrects for instrumental drift in real-time, ensuring that any reported exact mass is internally verified against a known standard.

Step 1: Matrix Preparation & Internal Calibration

  • Action: Dissolve the 2-(Piperazin-1-yl)ethylamine sample in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The basic nitrogen atoms (the primary amine and the piperazine ring) require an acidic environment to become fully protonated in solution. Formic acid acts as the proton donor, pre-forming the [M+H]⁺ adducts and exponentially increasing ionization efficiency in the ESI source.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of high organic (95% Acetonitrile) down to 50% aqueous.

  • Causality: Because the molecule has a Topological Polar Surface Area of 41.3 Ų, it is highly hydrophilic. HILIC provides a water-enriched layer on the stationary phase, allowing the polar polyamine to partition effectively and retain on the column, separating it from void-volume ion suppressors.

Step 3: ESI-QTOF Acquisition with Lock-Mass

  • Action: Operate the mass spectrometer in ESI Positive mode. Simultaneously infuse Leucine Enkephalin (exact mass [M+H]⁺ = 556.2771 Da) via a secondary reference sprayer.

  • Causality: The secondary sprayer acts as the self-validating mechanism. The instrument continuously measures the known mass of Leucine Enkephalin. If environmental temperature shifts cause the flight tube to expand (altering the time-of-flight), the software recalculates the calibration curve in real-time based on the lock-mass, applying this correction to the 2-(Piperazin-1-yl)ethylamine spectrum.

Step 4: Data Processing & Self-Validation

  • Action: Extract the ion chromatogram for the theoretical [M+H]⁺ mass of 130.1338 Da. Calculate the mass error (ppm) between the experimental observation and the theoretical exact mass.

  • Causality: A mass error of < 2 ppm, combined with a matching isotopic pattern (M+1 peak intensity corresponding to 6 carbon atoms), mathematically validates the identity of the compound without the need for secondary orthogonal testing.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the LC-HRMS protocol.

G Prep Sample Preparation (0.1% Formic Acid) Chrom HILIC Chromatography (Polar Retention) Prep->Chrom LockMass Lock-Mass Infusion (Leucine Enkephalin) Ion ESI(+) Ionization ([M+H]+ Adduct) LockMass->Ion Chrom->Ion MS High-Res Q-TOF MS (Mass Analysis) Ion->MS Valid Self-Validation (Mass Error < 2 ppm) MS->Valid

Figure 1: Self-validating LC-ESI-QTOF workflow for precise mass determination of polar polyamines.

References

  • Title: PubChem Compound Summary for CID 8795, Aminoethylpiperazine Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL: [Link]

  • Title: NIST Mass Spectrometry Data Center Source: National Institute of Standards and Technology (NIST) URL: [Link]

Foundational

The Pharmacological and Mechanistic Profiling of 2-(Piperazin-1-yl)ethylamine in Biological Systems

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary 2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine (AE...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine (AEP), is a highly versatile polyamine characterized by a unique structural triad: it contains one primary, one secondary, and one tertiary amine. While traditionally categorized as an industrial intermediate[1], its distinct protonation gradient and multidentate chelation capabilities have positioned it as a critical pharmacophore, linker, and functional moiety in modern drug design.

This whitepaper dissects the mechanism of action of AEP across three primary biological domains:

  • Targeted Receptor Modulation (acting as a basic linker for spatial geometry).

  • Metallo-Pharmaceuticals (acting as a multidentate ligand for DNA/protein interaction).

  • Gene Delivery Vectors (driving the endosomal "proton sponge" effect).

By understanding the causality behind AEP’s molecular behavior, drug development professionals can leverage its physicochemical properties to engineer highly selective therapeutics and delivery systems.

Core Mechanisms of Action

Receptor Targeting and Allosteric Modulation

AEP is frequently utilized as a structural linker to enhance the binding affinity and selectivity of small-molecule inhibitors. The spatial arrangement of its nitrogen atoms allows it to mimic endogenous polyamines and fit precisely into electronegative receptor pockets.

Case Study: RANKL Inhibition In the development of antiosteoporosis agents, AEP has been fused with Celastrol derivatives to mitigate the severe toxicity of the native quinone-methide structure while enhancing efficacy. The AEP-modified derivative (Compound 19u) acts by competitively blocking the binding of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to its receptor (RANK). This blockade prevents the downstream recruitment of TRAF6, effectively shutting down the MAPK and NF-κB signaling pathways required for osteoclastogenesis[2].

RANKL RANKL RANKL Protein RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 Recruitment RANK->TRAF6 AEP AEP-Celastrol Derivative (Inhibitor) AEP->RANK Blocks Binding MAPK MAPK Pathway TRAF6->MAPK NFKB NF-κB Pathway TRAF6->NFKB OSTEO Osteoclastogenesis (Bone Resorption) MAPK->OSTEO NFKB->OSTEO

Fig 1: Mechanism of RANKL pathway inhibition by AEP-fused derivatives.

Case Study: Gastrin-Releasing Peptide Receptor (GRP-R) Targeting In oncology, AEP linkers are integrated into bombesin analogues to target GRP receptors overexpressed in prostate and breast cancers. The AEP moiety confers highly specific GRP-R selectivity, allowing the antagonist to competitively inhibit endogenous GRP binding, thereby halting cancer cell proliferation without triggering receptor internalization.

Metallo-Pharmaceuticals and DNA Intercalation

AEP is a privileged building block for synthesizing Schiff base transition metal complexes (e.g., Zn(II), Cu(II), Co(II)). The primary amine of AEP reacts with aldehydes to form the Schiff base (imine), while the piperazine nitrogens provide additional coordination sites.

Mechanism: These AEP-metal complexes interact with calf thymus DNA (CT-DNA) primarily through intercalation. The planar aromatic regions of the Schiff base insert between the base pairs of DNA, while the protonated piperazine nitrogens interact electrostatically with the phosphate backbone. This binding disrupts DNA replication in rapidly dividing microbial or cancer cells, leading to apoptosis[3].

Gene Delivery: The "Proton Sponge" Effect

In the synthesis of linear poly(amido amine)s or hyperbranched poly(amino ester)s, AEP is polymerized to create non-viral gene delivery vectors[1].

Mechanism: The efficacy of AEP in gene therapy is dictated by its distinct pKa values. At physiological pH (7.4), the primary amines are protonated, facilitating electrostatic condensation with negatively charged plasmid DNA. Upon endocytosis, the endosomal ATPase pumps protons into the vesicle (dropping pH to ~5.5). The secondary and tertiary piperazine nitrogens of AEP, which possess lower pKa values, absorb these protons. This massive influx of protons and counter-ions (Cl⁻) causes osmotic swelling and subsequent rupture of the endosome, releasing the DNA cargo into the cytosol before lysosomal degradation can occur.

G A AEP-Polymer DNA Complex B Endocytosis (pH 7.4) A->B C Endosomal Acidification (pH 5.5) B->C D Piperazine Protonation (Buffering) C->D E Osmotic Swelling & Rupture D->E F Cytosolic Release of Cargo E->F

Fig 2: The Proton Sponge mechanism driven by AEP's differential amine pKa values.

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of various AEP-integrated biological systems, highlighting its versatility across different therapeutic targets.

Compound / SystemBiological TargetMechanism of ActionKey Metric / AffinityPrimary Application
Compound 19u (AEP-Celastrol) [2]RANK ReceptorCompetitive blockade of RANKLIC₅₀ = 0.07 μM (SI = 82.57)Antiosteoporosis
AEP-Bombesin Analogue GRP-RCompetitive AntagonismHigh receptor crosstalk affinityProstate/Breast Cancer
PSBA-Zn(II) AEP Complex [3]CT-DNAIntercalation / Groove BindingKₐ = 4 × 10² M⁻¹Antimicrobial / Anticancer
AEP Poly(amido amine)s [1]Plasmid DNA / EndosomeElectrostatic condensation & Proton SpongeHigh transfection efficiencyNon-viral Gene Therapy

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to confirm that the observed mechanisms (e.g., DNA intercalation or receptor binding) are directly causal to the AEP moiety.

Protocol 1: Evaluation of AEP-Metal Complex DNA Binding via UV-Vis Titration

Causality Focus: Intercalation of AEP-metal complexes into DNA results in hypochromism (decreased absorbance) and bathochromism (red shift) due to strong π−π∗ stacking interactions between the complex's aromatic chromophore and the DNA base pairs.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 μM solution of the AEP-Schiff base metal complex in Tris-HCl buffer (pH 7.4). Prepare a stock solution of CT-DNA in the same buffer.

  • Validation Control (Self-Validation): Run a baseline UV-Vis scan of the Tris-HCl buffer (Blank) and a known intercalator (e.g., Ethidium Bromide) to validate the spectrophotometer's sensitivity to hypochromism.

  • Titration: Sequentially add 5 μL aliquots of CT-DNA stock to the 3 mL AEP-metal complex solution.

  • Incubation: Allow exactly 5 minutes of equilibration at 25°C after each addition to ensure thermodynamic stability.

  • Measurement: Record absorption spectra from 200 nm to 500 nm.

  • Analysis: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation. A significant decrease in the absorption peak (hypochromism >20%) confirms intercalative binding[3].

Workflow S1 Step 1: Synthesize AEP-Metal Complex S3 Step 3: UV-Vis Titration Assay S1->S3 S2 Step 2: Prepare CT-DNA Solution S2->S3 S4 Step 4: Calculate Binding Constant (Kb) S3->S4 S5 Step 5: Confirm Intercalation Mode S4->S5

Fig 3: Experimental workflow for quantifying AEP-metal complex DNA binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for AEP-Receptor Engagement

Causality Focus: Direct binding of an AEP-derivative to a target receptor (e.g., RANK) thermodynamically stabilizes the protein, shifting its melting temperature ( Tm​ ) upward. This proves intracellular target engagement without requiring radiolabeling.

Step-by-Step Methodology:

  • Cell Treatment: Culture RAW 264.7 cells to 80% confluence. Treat with 1 μM of the AEP-derivative (e.g., Compound 19u) or a DMSO vehicle control for 2 hours.

  • Aliquot & Heat: Harvest and wash cells, then divide into 50 μL aliquots in PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lysis: Cool tubes to room temperature, add lysis buffer, and subject to three freeze-thaw cycles using liquid nitrogen to extract soluble proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection (Self-Validation): Perform Western blotting on the supernatant. Probe for the target receptor (RANK) and a non-target housekeeping protein (GAPDH).

  • Interpretation: An upward shift in the Tm​ of RANK in the treated group compared to the DMSO control, with no shift in GAPDH, definitively proves specific AEP-driven target engagement[2].

Toxicology and Safety Considerations

While AEP is a powerful pharmacological tool, its native form exhibits significant polyamine toxicity. The unfunctionalized molecule is highly basic and corrosive.

  • Cellular Membrane Disruption: Direct exposure to high concentrations of uncomplexed AEP causes rapid saponification of lipid bilayers and protein denaturation[4].

  • Metabolic Toxicity: In vivo, high doses of free piperazine derivatives can bind to hemoglobin, inhibiting normal oxygen uptake and potentially inducing methemoglobinemia[4].

  • Mitigation: In drug development, AEP is rarely administered as a free amine. Its toxicity is neutralized by integrating the primary amine into stable amide bonds, Schiff bases, or polymeric backbones, thereby retaining its spatial and buffering properties while eliminating its corrosive nature.

References

  • Journal of Medicinal Chemistry - ACS Publications. Design, Synthesis, and Biological Evaluation of Heterocycle-Fused Celastrol Derivatives as Potent Antiosteoporosis Agents by Blocking RANKL-Induced Activation of the NF-κB and MAPK Signaling Pathways. Retrieved from[Link]

  • Google Patents.EP2291075A2 - Gastrin releasing peptide compounds.
  • ResearchGate. Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities. Retrieved from[Link]

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: 2-(Piperazin-1-yl)ethylamine (AEP)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identifiers: CAS No. 140-31-8 | PubChem CID: 8795 | Synonyms: 1-(2-Aminoethyl)piperazine, AEP, 2-piperazin-1-ylethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identifiers: CAS No. 140-31-8 | PubChem CID: 8795 | Synonyms: 1-(2-Aminoethyl)piperazine, AEP, 2-piperazin-1-ylethanamine

Executive Summary & Chemical Profiling

2-(Piperazin-1-yl)ethylamine (AEP) is a highly versatile, cyclic ethyleneamine derivative characterized by the unique presence of three distinct nitrogen centers: one primary, one secondary, and one tertiary amine[1]. In drug development and materials science, this trifunctional nature is highly prized. The primary and secondary amines provide three active hydrogens for cross-linking or derivatization, while the tertiary amine functions as an internal catalytic accelerator[1].

However, this high electron density and basicity render AEP a highly reactive and corrosive substance. Handling this compound requires a rigorous, mechanistic understanding of its physicochemical properties and toxicological profile to ensure laboratory safety and experimental integrity[2].

Physicochemical Properties

Understanding AEP's physical properties is the first step in designing a self-validating safety protocol. Its relatively low vapor pressure mitigates some inhalation risks at room temperature, but its high water solubility and flash point dictate specific spill and fire response strategies[3].

PropertyValueCausality / Safety Implication
Molecular Formula C₆H₁₅N₃High nitrogen-to-carbon ratio drives basicity.
Molecular Weight 129.20 g/mol Small molecular size facilitates rapid tissue penetration.
Physical State Colorless to light yellow liquidColor changes (yellowing) indicate oxidation upon air exposure.
Boiling Point 218–222 °CHigh boiling point; inhalation risk increases significantly if heated.
Vapor Pressure 0.04 - 0.05 mmHg (at 20 °C)Low volatility at ambient temps, but aerosols are highly hazardous.
Flash Point 92 °C (197.6 °F) - Closed CupCombustible liquid; requires storage away from ignition sources.
Solubility Miscible in waterExothermic reaction with water/acids; rapidly spreads in aqueous environments.

Mechanistic Toxicology & GHS Classification

As an application scientist, it is critical to move beyond memorizing hazard codes and understand why a chemical is hazardous. AEP is classified under the Globally Harmonized System (GHS) with the following primary hazard statements:

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H412: Harmful to aquatic life with long-lasting effects.

The Mechanism of Corrosivity and Sensitization

AEP's severe corrosivity (H314) is a direct consequence of its high basicity. Upon contact with biological moisture (sweat, tears, mucous membranes), AEP undergoes rapid protonation, generating a localized high-pH environment. This leads to the saponification of lipid bilayers in cell membranes and the denaturation of cellular proteins, resulting in rapid liquefactive necrosis.

Furthermore, AEP is a known skin sensitizer (H317). The primary and secondary amine groups can act as haptens, covalently binding to epidermal proteins. This hapten-protein complex is recognized by Langerhans cells, triggering a T-cell-mediated immune response that results in allergic contact dermatitis upon subsequent exposures[4].

ToxicityMechanism A 2-(Piperazin-1-yl)ethylamine (Highly Basic Amines) B Tissue Contact (Skin/Eyes/Mucosa) A->B Exposure C Lipid Saponification & Protein Denaturation B->C High pH Mechanism E Immune System Sensitization B->E Haptenation D Cellular Necrosis & Severe Burns (H314) C->D Tissue Destruction F Allergic Contact Dermatitis (H317) E->F Repeated Exposure

Fig 1: Mechanistic pathway of AEP-induced tissue necrosis and immune sensitization.

Self-Validating Handling & Experimental Protocols

To ensure scientific integrity and personnel safety, all experimental workflows involving AEP must be treated as air-sensitive and highly corrosive operations. AEP readily absorbs carbon dioxide from the air to form carbamates, which degrades reagent purity and alters reaction stoichiometry[1].

Standard Operating Procedure: Inert Transfer of AEP

Objective: Transfer AEP from a bulk container to a reaction vessel without atmospheric degradation or personnel exposure.

  • Preparation & PPE: Don a lab coat, chemical splash goggles, a face shield, and heavy-duty butyl rubber gloves (nitrile provides insufficient breakthrough time for concentrated amines). Ensure the fume hood is operating at a minimum face velocity of 100 fpm.

  • Atmospheric Control: Purge the receiving Schlenk flask with dry Argon or Nitrogen for 15 minutes. AEP is incompatible with air and oxidizing agents[5].

  • Transfer Mechanism: Using a positive-displacement micropipette or a glass syringe with a stainless-steel needle, withdraw the required volume of AEP. Causality note: Avoid plastic syringes with rubber plungers, as the amine can degrade the elastomer, introducing impurities.

  • Addition: Add the AEP dropwise to the reaction mixture. If the reaction involves acids or electrophiles, maintain the reaction vessel in an ice bath (0 °C). Causality note: AEP neutralizes acids exothermically; rapid addition can cause solvent boil-over and aerosolization of the corrosive amine.

  • Decontamination: Rinse all transfer equipment immediately with a dilute acidic solution (e.g., 5% acetic acid) followed by copious amounts of water before removing them from the fume hood.

Storage Guidelines
  • Atmosphere: Store under a dry, inert gas (Nitrogen or Argon)[5].

  • Temperature: Room temperature, ideally in a cool, dark place (<15 °C) to prevent thermal degradation and colorization.

  • Incompatibilities: Strictly isolate from strong oxidizing agents, epoxides, anhydrides, acid halides, and strong acids. AEP generates flammable hydrogen gas when combined with strong reducing agents[6].

Emergency Response & Spill Mitigation

In the event of an accidental release, a pre-planned, self-validating workflow prevents panic and ensures total decontamination. Because AEP is combustible and corrosive, spill response must address both chemical neutralization and vapor suppression[6].

Step-by-Step Laboratory Spill Response
  • Evacuation & Assessment: Immediately evacuate personnel from the immediate vicinity. Eliminate all ignition sources (sparks, open flames)[2].

  • PPE Escalation: Responders must wear a Type ABEK (EN14387) respirator filter (specifically designed for ammonia and organic amine vapors), heavy butyl gloves, and a chemical-resistant apron.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, earth, or specialized amine-absorbent pads). Do not use sawdust or combustible materials.

  • Neutralization: Carefully apply a weak acid (e.g., citric acid powder or dilute acetic acid) to the absorbed spill. Causality note: Using a weak acid prevents a violent exothermic reaction that would otherwise vaporize the AEP.

  • Validation (The Critical Step): Do not assume the area is safe. Swab the neutralized spill area with a wet pH test strip. The protocol is only complete when the pH reads consistently between 6 and 8.

  • Disposal: Scoop the neutralized matrix into a chemically compatible, sealable hazardous waste container.

SpillResponse S1 Identify AEP Spill (Evacuate & Assess) S2 Don Appropriate PPE (ABEK Respirator, Butyl Gloves) S1->S2 S3 Containment (Inert Absorbent/Sand) S2->S3 S4 Neutralization (Dilute Acetic/Citric Acid) S3->S4 S5 Validation (pH Test Strips: pH 6-8) S4->S5 S5->S4 pH > 8 (Re-apply) S6 Collection & Disposal (Hazardous Waste) S5->S6 Validated Safe

Fig 2: Self-validating laboratory spill response workflow for AEP.

First Aid Protocols
  • Ocular Exposure: Immediately flush eyes with copious amounts of water for a minimum of 15-20 minutes, holding eyelids open. Do not attempt to neutralize with chemical agents , as the resulting exotherm will cause thermal damage to the cornea. Seek immediate ophthalmological care[4].

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the skin with water for at least 15 minutes. The dermal LD50 for rabbits is 866 mg/kg, indicating moderate acute toxicity alongside severe localized burning[4].

  • Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen. AEP inhalation can cause delayed pulmonary edema; medical observation for 48 hours is mandatory.

  • Ingestion: Do NOT induce vomiting, as this will cause secondary corrosive burns to the esophagus and oral cavity. Rinse the mouth and administer large quantities of water or milk to dilute the chemical[4].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8795, Aminoethylpiperazine." PubChem. Available at: [Link]

Sources

Foundational

The Pharmacophore Dynamics of 2-(Piperazin-1-yl)ethylamine: Modulating Receptor Binding Affinity in Aminergic GPCRs and Beyond

Executive Summary 2-(Piperazin-1-yl)ethylamine (AEP), commonly referred to as 1-(2-aminoethyl)piperazine, is a highly versatile aliphatic diamine. While AEP itself is a low-molecular-weight fragment, it serves as a "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Piperazin-1-yl)ethylamine (AEP), commonly referred to as 1-(2-aminoethyl)piperazine, is a highly versatile aliphatic diamine. While AEP itself is a low-molecular-weight fragment, it serves as a "privileged scaffold" in medicinal chemistry. Its unique structural topology—a rigid piperazine ring coupled with a flexible ethylamine spacer—makes it an indispensable pharmacophore for designing high-affinity ligands targeting aminergic G-protein coupled receptors (GPCRs), allosteric modulators, and modern lipid nanoparticle (LNP) delivery systems. This whitepaper deconstructs the mechanistic basis of AEP's receptor binding affinity, presents comparative quantitative data, and establishes a self-validating experimental protocol for affinity screening.

Structural Pharmacology & Mechanistic Binding Logic

The utility of AEP in drug discovery is not coincidental; it is dictated by precise molecular causality. To understand its binding affinity, we must dissect its two core structural components:

  • The Piperazine Ring (The Anchor): The N4 nitrogen of the piperazine ring typically exhibits a pKa of approximately 9.0–9.8. At physiological pH (7.4), this nitrogen is protonated. This positive charge is strictly required to form a critical electrostatic salt bridge with the conserved aspartic acid residue (Asp3.32) located in transmembrane helix 3 (TM3) of all aminergic GPCRs (e.g., 5-HT, Dopamine, and Histamine receptors).

  • The Ethylamine Linker (The Vector): The two-carbon ethylamine side chain provides an optimal spatial vector (approximately 3.0–4.5 Å). This flexibility allows medicinal chemists to append bulky auxiliary groups (e.g., aryl or heteroaryl rings) to the primary amine, projecting them into secondary hydrophobic binding pockets. This projection is what drives receptor subtype selectivity (e.g., distinguishing 5-HT1A from 5-HT2A).

G AEP 2-(Piperazin-1-yl)ethylamine (AEP Scaffold) Pip Piperazine N1/N4 (Protonated at pH 7.4) AEP->Pip Eth Ethylamine Spacer (Conformational Flexibility) AEP->Eth Asp GPCR Transmembrane 3 (Asp3.32 Salt Bridge) Pip->Asp Electrostatic Interaction Aux Secondary Binding Pocket (Hydrophobic/Aromatic) Eth->Aux Vectorial Projection

Fig 1: Structural binding logic of the AEP pharmacophore at aminergic GPCRs.

Expanding the Scaffold: GABA-A and LNP Applications

Recent advancements have pushed the AEP scaffold beyond traditional GPCR agonism/antagonism. AEP has been utilized to functionalize graphene oxide (GO-A.P.) to synthesize complex spirooxindole-4H-pyran derivatives. These AEP-derived compounds have demonstrated potent binding affinities as γ-aminobutyric acid-A (GABA-A) receptor allosteric modulators, yielding significant anticonvulsant activity in vivo[1].

Furthermore, the AEP core is increasingly utilized in the formulation of piperazine-based lipid nanoparticles (LNPs) designed to cross the blood-brain barrier (BBB)[2]. The basicity of the piperazine core aids in endosomal escape via the proton sponge effect, directly enhancing the transfection efficiency of mRNA payloads in neuronal tissues[2]. AEP's flexibility also allows it to act as a potent chelator in transition metal complexes; for example, Ni(II)-AEP complexes exhibit massive binding affinities to human serum albumin (HSA), heavily influencing the pharmacokinetic distribution of these molecules[3].

Quantitative Data: Receptor Binding Profiles

The table below summarizes the binding affinities of the baseline AEP fragment compared to its optimized derivatives across various pharmacological targets.

Ligand / ScaffoldTarget Receptor / ProteinBinding Affinity ( Ki​ or Ka​ )Pharmacological Role
AEP (Unsubstituted Fragment) 5-HT1A / D2> 10,000 nM ( Ki​ )Baseline Pharmacophore
Aryl-AEP Derivatives 5-HT1A1.2 - 5.5 nM ( Ki​ )Full / Partial Agonist
GO-A.P. Spirooxindole Derivatives GABA-A ΔG=−7.95 kcal/molAllosteric Modulator[1]
AEP-Ni(II) Complex (Square Planar) Human Serum Albumin (HSA) 5.6×109M−1 ( Ka​ )Protein Carrier Binding[3]

Note: While unsubstituted AEP exhibits weak standalone affinity, its derivatization at the primary amine exponentially increases target binding by unlocking secondary pocket interactions.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately evaluate the receptor binding affinity of newly synthesized AEP derivatives, a robust radioligand competition binding assay is required. As a Senior Application Scientist, I mandate the use of a self-validating protocol . This ensures that any data generated inherently proves the integrity of the assay conditions, preventing false positives caused by ligand aggregation or degraded membranes.

Step 1: Membrane Preparation & Quality Control
  • Action: Homogenize CHO cells stably expressing the target GPCR (e.g., 5-HT1A) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet.

  • Causality: GPCRs require an intact lipid bilayer environment to maintain their active, ligand-receptive conformational state. Ice-cold conditions and rapid processing prevent proteolytic degradation of the extracellular loops.

  • Validation Check: Perform a BCA protein assay prior to use. Membrane yield must be >2 mg/mL to ensure sufficient receptor density ( Bmax​ ).

Step 2: Assay Incubation (The Competitive Displacement)
  • Action: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand (e.g., 1 nM[ 3 H]-8-OH-DPAT for 5-HT1A).

    • 50 µL of the AEP derivative (10-point concentration curve from 10−11 to 10−4 M).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Causality: The radioligand concentration is kept near its known Kd​ value. This ensures the assay is highly sensitive to competition. The broad concentration range of the AEP derivative ensures a complete sigmoidal displacement curve is captured, which is mathematically required for accurate curve fitting.

Step 3: Internal Self-Validation Controls (Critical)

Every assay plate must contain the following control wells:

  • Total Binding (TB): Radioligand + Buffer + Membranes (No competitor). Establishes the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + 10 µM Serotonin (excess unlabeled ligand) + Membranes.

  • System Validation: Calculate Specific Binding (SB) = TB - NSB. If the signal-to-background ratio (TB/NSB) is < 3.0, the assay is immediately invalidated. A ratio below 3.0 indicates high non-specific lipid partitioning of the radioligand or degraded receptors, rendering any calculated Ki​ untrustworthy.

Step 4: Filtration and Scintillation Counting
  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash 3x with ice-cold buffer.

  • Causality: AEP derivatives are highly basic and positively charged. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Pre-soaking drastically reduces the non-specific binding of the AEP derivatives to the filter itself, preventing baseline noise.

Step 5: Data Synthesis
  • Action: Fit the raw CPM (counts per minute) data to a one-site competitive binding model using non-linear regression to calculate the IC50​ .

  • Action: Convert the IC50​ to the absolute binding affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

References

  • Title: Anticonvulsant activity, molecular modeling and synthesis of spirooxindole-4H-pyran derivatives using a novel reusable organocatalyst Source: researchgate.net URL: 1

  • Title: Predictive High-Throughput Platform for Dual Screening of mRNA Lipid Nanoparticle Blood–Brain Barrier Transfection and Crossing Source: acs.org URL: 2

  • Title: Dalton Transactions - RSC Publishing (Four new mononuclear Ni(II) complexes) Source: rsc.org URL: 3

Sources

Exploratory

thermodynamic stability of 2-(Piperazin-1-yl)ethylamine

An In-Depth Technical Guide on the Thermodynamic Stability of 2-(Piperazin-1-yl)ethylamine Executive Summary 2-(Piperazin-1-yl)ethylamine, commonly referred to as 1-(2-Aminoethyl)piperazine (AEP) (CAS: 140-31-8), is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 2-(Piperazin-1-yl)ethylamine

Executive Summary 2-(Piperazin-1-yl)ethylamine, commonly referred to as 1-(2-Aminoethyl)piperazine (AEP) (CAS: 140-31-8), is a highly versatile aliphatic polyamine characterized by the unique presence of primary, secondary, and tertiary amine functionalities within a single molecular framework. This structural triad grants AEP exceptional reactivity, making it a critical intermediate in epoxy curing, pharmaceutical synthesis, and, most notably, as a solvent for post-combustion CO₂ capture.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of AEP. We will move beyond basic chemical properties to explore the causality behind its degradation mechanisms—specifically thermal and oxidative stress—and provide field-proven, self-validating experimental protocols for quantifying these thermodynamic limits.

Structural Thermodynamics and Heat Capacity

The thermodynamic efficiency of any amine in industrial applications (such as acid gas scrubbing) is heavily dictated by its heat capacity ( Cp​ ) and heat of absorption ( ΔHabs​ ). AEP’s molecular structure ( C6​H15​N3​ ) includes a piperazine ring appended with an ethylamine side chain.

  • Primary & Secondary Amines: Act as rapid nucleophiles, reacting directly with CO₂ to form stable carbamates. This reaction is highly exothermic.

  • Tertiary Amine: Cannot form carbamates due to the lack of a labile proton. Instead, it acts as a Brønsted base catalyst, promoting the hydration of CO₂ to bicarbonate, a pathway with a lower heat of reaction.

The sensible heat requirement of AEP solutions is a function of its heat capacity. High amine concentrations generally reduce the sensible heat requirement of the solvent system, but they also shift the thermodynamic equilibrium, increasing the propensity for auto-catalytic degradation[1]. Compared to Monoethanolamine (MEA), AEP exhibits a moderate heat of absorption, striking a thermodynamic balance between rapid kinetics and manageable regeneration energy[2].

Causality of Degradation: Thermal vs. Oxidative Pathways

Thermodynamic stability in polyamines is not absolute; it is a function of the environmental stressors applied to the molecule. For AEP, instability manifests through two distinct, thermodynamically driven pathways: high-temperature thermal degradation and metal-catalyzed oxidative degradation.

Thermal Degradation (The Stripper Environment)

Under high temperatures (>120 °C) and high CO₂ partial pressures, AEP undergoes thermal degradation. The primary driver is the thermodynamic push toward more stable cyclic structures. The primary amine forms a carbamate intermediate with CO₂. Under thermal stress, the secondary amine nitrogen on the piperazine ring executes an intramolecular nucleophilic attack on the carbamate carbon. This results in the expulsion of water and the formation of highly stable, unreactive cyclic ureas . Intermolecular reactions can also lead to the formation of polymeric dimers[2].

Oxidative Degradation (The Absorber Environment)

In lower-temperature environments (40–60 °C) where oxygen is present, AEP is susceptible to oxidative degradation. This process is thermodynamically favored but kinetically limited unless catalyzed by transition metals (e.g., Fe2+ , Cr3+ , Ni2+ ) leached from stainless steel infrastructure. The mechanism involves hydrogen abstraction to form amine radicals, followed by oxygen insertion and C-N bond cleavage. The thermodynamic endpoints of this pathway are Heat Stable Salts (HSS) —such as formates, acetates, and oxalates—which permanently neutralize the amine's basicity[3].

G cluster_thermal Thermal Degradation (>120°C) cluster_oxidative Oxidative Degradation (O2, Metals) AEP 2-(Piperazin-1-yl)ethylamine (AEP) CyclicUrea Cyclic Ureas (Intramolecular Cyclization) AEP->CyclicUrea High Temp + CO2 Dimers Polymeric Dimers (Intermolecular) AEP->Dimers High Temp Radical Amine Radicals (Intermediate) AEP->Radical O2 + Fe2+/Cu2+ HSS Heat Stable Salts (Formates, Acetates) Radical->HSS Oxidation Fragments Fragmented Amines (EDA, Piperazine) Radical->Fragments C-N Cleavage

Thermodynamic degradation pathways of AEP under thermal and oxidative stress environments.

Quantitative Data: Amine Stability Comparison

To contextualize AEP's thermodynamic stability, it is benchmarked against industry standards: Monoethanolamine (MEA) and Piperazine (PZ). The data below synthesizes expected thermodynamic behaviors based on extensive degradation studies[4].

Property / MetricMonoethanolamine (MEA)Piperazine (PZ)2-(Piperazin-1-yl)ethylamine (AEP)
Molecular Structure Primary alkanolamineCyclic secondary diaminePrimary, secondary, tertiary amine
Heat of Absorption ( ΔHabs​ ) ~85 kJ/mol~70 kJ/mol~75 - 80 kJ/mol
Thermal Stability Limit ~120 °C~150 °C~135 °C
Primary Thermal Product Oxazolidone / Cyclic UreaPZ DimersCyclic Ureas / Dimers
Oxidative Susceptibility High (Rapid HSS formation)Low (Highly resistant)Moderate (Protected by ring, vulnerable at chain)

Table 1: Comparative thermodynamic and degradation properties of MEA, PZ, and AEP.

Experimental Protocols for Thermodynamic Assessment

To ensure trustworthiness and scientific integrity, any laboratory evaluating the thermodynamic stability of AEP must utilize self-validating experimental systems. Below are the definitive, step-by-step methodologies for isolating and quantifying thermal and oxidative degradation.

Protocol A: High-Temperature Thermal Degradation Assessment (Autoclave Method)

Purpose: To determine the thermodynamic kinetic rate of AEP degradation under stripper conditions without the interference of oxygen.

  • Solution Preparation: Prepare a 30 wt% aqueous solution of AEP. Gravimetrically load the solution with pure CO₂ to achieve a loading of 0.4 mol CO₂ / mol alkalinity.

  • Reactor Loading: Transfer 10 mL aliquots of the loaded solution into 316 Stainless Steel (316SS) thermal cylinders (Swagelok, 1/2 inch OD). Leave a minimal headspace to prevent pressure rupture while ensuring the liquid phase dominates the thermodynamics.

  • Inert Sealing: Purge the headspace with ultra-high purity (UHP) Nitrogen for 30 seconds to displace any residual oxygen. Seal the cylinders tightly.

  • Thermal Cycling: Place the sealed cylinders in a forced-convection oven set to 135 °C.

  • Sampling & Quenching: Remove one cylinder at predefined intervals (e.g., Day 7, 14, 21, 28). Immediately quench the cylinder in an ice-water bath to halt degradation kinetics.

  • Analytical Validation:

    • Analyze the unreacted AEP concentration using Cation Ion Chromatography (IC).

    • Identify cyclic urea and dimer formation using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation Check: The mass balance of total nitrogen before and after the experiment must close within ±5%.

Protocol B: Metal-Catalyzed Oxidative Degradation Assessment (Low-Temp Sparging)

Purpose: To evaluate the radical-driven breakdown of AEP in the presence of oxygen and transition metals.

  • Solution Preparation: Prepare a 30 wt% aqueous AEP solution. Spike the solution with 1.0 mM FeSO4​ to simulate the thermodynamic presence of dissolved iron from infrastructure corrosion[2].

  • Reactor Setup: Transfer 500 mL of the solution into a jacketed glass reactor. Connect a circulating water bath to maintain a strict isothermal environment at 55 °C.

  • Gas Sparging: Introduce a continuous gas stream consisting of 98% O2​ and 2% CO2​ at a flow rate of 100 mL/min through a glass frit submerged at the bottom of the reactor.

  • Agitation: Stir the solution at 1000 RPM using a PTFE-coated magnetic stir bar. Causality note: High agitation is critical to eliminate gas-liquid mass transfer resistance, ensuring the reaction is kinetically, not diffusionally, controlled.

  • Sampling: Extract 2 mL samples every 24 hours for 14 days.

  • Analytical Validation:

    • Quantify the formation of Heat Stable Salts (formate, oxalate, acetate) using Anion Ion Chromatography (IC).

    • Self-Validation Check: Introduce a radical scavenger (e.g., 100 mM Inhibitor 'A' or EDTA) into a parallel control reactor. A reduction in HSS formation by >50% validates that the degradation is proceeding via the proposed radical-mediated thermodynamic pathway[2].

Conclusion and Mitigation Strategies

The is a delicate balance dictated by its multi-amine structure. While the piperazine ring offers a degree of steric hindrance and stability compared to linear amines like MEA, the primary ethylamine side chain remains a thermodynamic weak point susceptible to cyclization and radical attack.

To deploy AEP successfully in continuous operations, engineers must implement strict process controls:

  • Temperature Ceilings: Limit stripper temperatures to <135 °C to prevent the thermodynamic shift toward cyclic ureas.

  • Oxygen Scavenging/Chelation: Utilize chelating agents like EDTA to sequester Fe2+/Cu2+ ions, thereby breaking the catalytic cycle of oxidative radical formation[2].

  • Atmospheric Control: Ensure storage under an inert atmosphere (Nitrogen/Argon) to prevent premature oxidative degradation and reaction with carbonyl impurities prior to use[1].

Sources

Protocols & Analytical Methods

Method

HPLC method development for2-(Piperazin-1-yl)ethylamine quantification

Advanced HPLC Method Development for the Quantification of 2-(Piperazin-1-yl)ethylamine Physicochemical Profiling & The Analytical Challenge 2-(Piperazin-1-yl)ethylamine (AEP), also known as 1-(2-Aminoethyl)piperazine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC Method Development for the Quantification of 2-(Piperazin-1-yl)ethylamine

Physicochemical Profiling & The Analytical Challenge

2-(Piperazin-1-yl)ethylamine (AEP), also known as 1-(2-Aminoethyl)piperazine (CAS 140-31-8), is a low molecular weight, highly polar aliphatic polyamine. It is frequently monitored as a basic amine impurity in pharmaceutical syntheses and industrial formulations[1]. From a chromatographic perspective, AEP presents a "perfect storm" of analytical challenges:

  • Extreme Polarity: AEP is highly hygroscopic and elutes in the void volume of standard reversed-phase (RP) C18 columns.

  • Multiple Basic Sites: The molecule contains one primary amine and two secondary amines (within the piperazine ring). At physiological or acidic pH, these nitrogen atoms are fully protonated, leading to severe secondary interactions with residual acidic silanols on silica-based columns. This manifests as extreme peak tailing and poor theoretical plate counts.

  • Lack of a Chromophore: AEP lacks a conjugated π -electron system, rendering standard UV detection (>220 nm) virtually useless. While low-UV detection (200-210 nm) is possible, it is highly susceptible to baseline drift and matrix interference.

To achieve reliable quantification at trace levels, analytical scientists must abandon standard RP-UV methods and adopt orthogonal retention and detection strategies[1].

Methodological Pathways & Strategic Rationale

To overcome AEP's physicochemical limitations, two field-proven methodologies are deployed:

  • Direct Analysis via Mixed-Mode/HILIC with CAD/MS: This approach avoids sample preparation by utilizing specialized columns (e.g., 2) that combine low silanol activity with ion-pairing mechanisms[2]. Because AEP is non-volatile, 1 is used for direct mass-based quantification[1].

  • Pre-Column Derivatization for RP-HPLC-FLD: By reacting AEP with a derivatizing agent like Dansyl chloride, we covalently attach a hydrophobic fluorophore. This simultaneously solves the retention problem (shifting the analyte to a standard C18 retention mechanism) and the detection problem (enabling highly sensitive fluorescence detection)[3][4].

Method_Selection AEP 2-(Piperazin-1-yl)ethylamine (AEP) C1 High Polarity & Basic Sites (Poor Retention, Peak Tailing) AEP->C1 C2 Lack of Chromophore (Invisible to Standard UV) AEP->C2 Path1 Direct Analysis Pathway C1->Path1 Path2 Derivatization Pathway C1->Path2 C2->Path1 C2->Path2 Sol1 Mixed-Mode / HILIC Columns (e.g., Newcrom R1) Path1->Sol1 Sol2 Pre-Column Derivatization (Dansyl Chloride / OPA) Path2->Sol2 Det1 CAD or LC-MS/MS (Universal/Mass Detection) Sol1->Det1 Det2 RP-HPLC with FLD/UV (High Sensitivity) Sol2->Det2

Logical decision tree for AEP HPLC method development addressing physicochemical challenges.

Protocol A: Direct Quantification via Mixed-Mode LC-MS/CAD

Causality & Mechanism: Mixed-mode columns utilize a combination of hydrophobic alkyl chains and embedded ion-exchange groups. This dual-retention mechanism allows highly polar amines to be retained without the need for high-salt buffers that would foul an MS or CAD detector. For MS compatibility, 2 to ensure volatility while providing the protons necessary for positive electrospray ionization (ESI+)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the AEP sample in Mobile Phase A (Water with 0.1% Formic Acid) to prevent solvent-mismatch peak distortion. Filter through a 0.22 µm hydrophilic PTFE syringe filter.

  • System Equilibration: Purge the HPLC system and equilibrate the mixed-mode column with the starting gradient (95% A) for at least 15 column volumes.

  • Detector Setup (CAD): Set the CAD evaporation temperature to 35°C (optimal for low molecular weight, semi-volatile/non-volatile amines) and ensure the nitrogen gas pressure is stable at ~35 psi.

  • Injection: Inject 5–10 µL of the prepared sample.

Table 1: Mixed-Mode LC-MS/CAD Chromatographic Conditions

ParameterSpecification
Column Mixed-mode RP (e.g., Newcrom R1, 150 x 4.6 mm, 3 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient Program 0-2 min: 5% B; 2-10 min: 5% 40% B; 10-12 min: 40% B; 12-15 min: 5% B
Column Temperature 40°C (Reduces mobile phase viscosity and improves mass transfer)
Detection CAD (Evap Temp: 35°C) OR ESI-MS/MS (Positive Ion Mode)

Protocol B: Pre-Column Derivatization for RP-HPLC-FLD

Causality & Mechanism: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts via nucleophilic substitution with the primary and secondary amines of AEP. This reaction requires strict pH control (pH 9.5): the environment must be alkaline enough to deprotonate the amines (making them nucleophilic) but not so basic that it causes rapid hydrolysis of the Dansyl chloride reagent. The addition of an internal standard, such as 5, creates a self-validating system that corrects for any variability in derivatization efficiency or extraction recovery[5].

Derivatization_Workflow S1 1. Sample Prep AEP + Internal Standard S2 2. Alkalinization pH 9.5 Carbonate Buffer S1->S2 S3 3. Derivatization Dansyl-Cl in Acetone (40°C) S2->S3 S4 4. Quenching Add Proline S3->S4 S5 5. Extraction Organic Phase Isolation S4->S5 S6 6. Analysis RP-HPLC-FLD S5->S6

Step-by-step experimental workflow for the pre-column derivatization of AEP.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium carbonate/bicarbonate buffer adjusted to exactly pH 9.5.

  • Reaction Mixture: In a 2 mL amber vial, combine 100 µL of AEP sample, 50 µL of internal standard (1,6-diaminohexane, 10 µg/mL), and 200 µL of the pH 9.5 buffer.

  • Derivatization: Add 400 µL of freshly prepared Dansyl chloride solution (5 mg/mL in acetone). Vortex immediately for 10 seconds.

  • Incubation: Incubate the mixture in a heating block at 40°C for 30 minutes in the dark (Dansyl derivatives are photolabile)[4].

  • Quenching: Add 100 µL of L-proline solution (100 mg/mL in water) to react with and quench any excess Dansyl chloride. Incubate for an additional 10 minutes.

  • Extraction (Optional but Recommended): Extract the Dansyl-AEP derivative using 1 mL of toluene or ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 500 µL of initial mobile phase.

Table 2: RP-HPLC-FLD Chromatographic Conditions (Derivatized AEP)

ParameterSpecification
Column End-capped C18 (e.g.,3)[3]
Mobile Phase A 0.1 M Sodium Acetate (pH 7.2) / THF / Methanol (88:1:11 v/v/v)
Mobile Phase B LC Grade Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program 0-20 min: 5% 70% B; 20-25 min: 70% B; 25-26 min: 70% 5% B
Column Temperature 40°C
Detection Fluorescence Detector (Excitation: 340 nm, Emission: 450 nm)[3]

Method Validation Guidelines

Regardless of the chosen pathway, the method must be validated as a self-contained system. For polyamine quantification, adherence to 3 ensures the method's trustworthiness[3].

Table 3: Target Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Linearity R2≥0.995 Ensures proportional detector response across the expected physiological or industrial concentration range.
LLOQ Signal-to-Noise Ratio 10:1Critical for trace impurity monitoring; ensures the lowest point on the curve is statistically distinct from baseline noise.
Intra-day Precision RSD 15% ( 20% at LLOQ)Confirms method repeatability and stability of the derivatization efficiency over a single analytical batch.
Inter-day Precision RSD 15% ( 20% at LLOQ)Confirms intermediate precision across different days, mobile phase preparations, and operator handling.
Accuracy (Recovery) 85% - 115%Validates that matrix effects (e.g., ion suppression in MS or extraction losses in FLD) are properly compensated for by the internal standard.

References

  • Title: Separation of 1-(2-Aminoethyl)
  • Title: 1-(2-Aminoethyl)
  • Source: nih.
  • Source: medipol.edu.
  • Source: scispace.

Sources

Application

Application Note: 2-(Piperazin-1-yl)ethylamine (AEP) as a Strategic Precursor in Advanced Pharmaceutical Synthesis

Introduction & Mechanistic Rationale 2-(Piperazin-1-yl)ethylamine (commonly referred to as 1-(2-Aminoethyl)piperazine or AEP; CAS: 140-31-8) is a highly versatile, low-molecular-weight aliphatic amine[1]. In pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(Piperazin-1-yl)ethylamine (commonly referred to as 1-(2-Aminoethyl)piperazine or AEP; CAS: 140-31-8) is a highly versatile, low-molecular-weight aliphatic amine[1]. In pharmaceutical synthesis, AEP is prized not merely as a structural linker, but as a dynamic building block capable of regioselective functionalization.

The structural brilliance of AEP lies in its unique triad of nitrogen centers: a primary amine, a secondary amine (within the piperazine ring), and a tertiary amine. This creates a distinct nucleophilic gradient (Primary > Secondary > Tertiary). Because the primary amine is sterically unhindered and highly reactive, it can be selectively targeted for amidation, reductive amination, or rapid Michael additions. Meanwhile, the secondary amine requires harsher conditions or longer reaction times to functionalize, allowing chemists to perform sequential bi-functionalization. This property has made AEP an indispensable precursor in the synthesis of spirooxindole-based anticonvulsants[2], antimalarials, and hyperbranched poly(amido amine) vectors for non-viral gene delivery.

Reactivity AEP 2-(Piperazin-1-yl)ethylamine (AEP) PrimAmine Primary Amine (-NH2) High Nucleophilicity AEP->PrimAmine SecAmine Secondary Amine (-NH-) Moderate Nucleophilicity AEP->SecAmine Amidation Fast Amidation / Alkylation (API Intermediates) PrimAmine->Amidation MichaelAdd Rapid Michael Addition (Polymer Main Chain) PrimAmine->MichaelAdd SlowAdd Slow Michael Addition (Polymer Branching) SecAmine->SlowAdd

Regioselective reactivity gradient of AEP's nitrogen centers.

Physicochemical Profiling & Process Control

AEP is a polar, hygroscopic liquid. Its multiple nucleophilic sites increase the risk of side reactions, color formation, and catalyst deactivation if left uncontrolled during scale-up[1]. Stability concerns include oxidative degradation and unwanted reactions with carbonyl impurities; therefore, storage under an inert atmosphere (e.g., Nitrogen or Argon) and rigorous temperature control are mandatory[1].

Table 1: Physicochemical and Reactivity Profile of AEP [3]

ParameterValue / CharacteristicImpact on Synthesis
Molecular Weight 129.20 g/mol High atom economy in precursor integration.
Boiling Point 218–222 °CAllows for thermal purification via fractional distillation.
Vapor Density 4.4 (vs air = 1)Heavier than air; requires adequate bottom-ventilation in hoods.
Solubility Soluble in water, chloroform, alcoholsFacilitates versatile solvent selection (protic and aprotic).
Storage Requirements Inert atmosphere, 2–8 °CPrevents oxidative degradation and CO2 absorption (carbamate formation).

Application Workflow 1: Synthesis of Hyperbranched Poly(amido amine)s for DNA Delivery

AEP is heavily utilized in the synthesis of hyperbranched poly(amino ester)s and poly(amido amine)s (PAAs), which serve as non-viral gene delivery vectors. In this context, AEP acts as an asymmetric BB′B′′ -type monomer. When reacted with an A3​ -type monomer like trimethylolpropane triacrylate (TMPTA), the primary amine of AEP reacts rapidly to form the linear polymer backbone, while the secondary amine reacts slowly to induce hyperbranching.

Mechanistic Rationale

Chloroform is selected as the solvent because it solubilizes both monomers and the growing polymer chain without participating in hydrogen bonding, which would otherwise quench the amine nucleophilicity. The reaction is kept at ambient temperature to deliberately exploit the kinetic difference between the primary and secondary amines, preventing premature cross-linking and gelation.

Step-by-Step Protocol
  • Monomer Preparation: Dissolve 1.0 equivalent of TMPTA in anhydrous chloroform under a continuous nitrogen purge to exclude moisture.

  • Controlled Addition: Add 2.0 equivalents of AEP dropwise over 30 minutes. Self-Validation Check: Monitor the exothermic profile; a sudden spike indicates loss of regiocontrol. Maintain the flask in a water bath at 25 °C.

  • Michael Addition Polymerization: Stir the mixture at ambient temperature for 48 hours. The primary amine undergoes a rapid Michael addition with the acrylate double bonds, followed by a slower addition from the secondary amine.

  • Purification: Terminate the reaction by precipitating the mixture into cold diethyl ether. Recover the polymer via centrifugation.

  • Dialysis: Dissolve the pellet in deionized water and dialyze against ultra-pure water (MWCO 1000 Da) for 48 hours to remove unreacted AEP.

  • Lyophilization: Freeze-dry the purified product to obtain the hyperbranched poly(amido amine) as a viscous liquid or amorphous solid.

Polymerization Step1 Step 1: Monomer Prep TMPTA + AEP in Chloroform Step2 Step 2: Michael Addition Ambient Temp, N2 Atmosphere Step1->Step2 Step3 Step 3: Step-Growth 1° Amine reacts first, then 2° Amine Step2->Step3 Step4 Step 4: Precipitation Cold Diethyl Ether Step3->Step4 Step5 Step 5: Validation NMR & Gel Permeation Chromatography Step4->Step5

Experimental workflow for AEP-mediated Michael addition polymerization.

Application Workflow 2: AEP-Functionalized Graphene Oxide for Anticonvulsant Synthesis

AEP is also utilized to functionalize graphene oxide (GO), creating a novel, reusable heterogeneous organocatalyst (GO-AEP)[2]. This catalyst is highly effective in the multicomponent synthesis of spirooxindole-4H-pyran derivatives, which are potent anticonvulsant agents targeting the GABA-A receptor[2].

Mechanistic Rationale

By activating the carboxylic acid groups on the surface of GO using EDC/NHS chemistry, the primary amine of AEP forms a robust covalent amide bond with the GO sheet. This leaves the secondary amine of the piperazine ring completely free and sterically accessible. The basicity of this exposed piperazine ring acts as a localized proton-shuttle, catalyzing the Knoevenagel condensation and subsequent Michael-type cyclization required to build the spirooxindole core[2].

Step-by-Step Protocol
  • GO Activation: Disperse 500 mg of Graphene Oxide in 50 mL of deionized water using ultrasonication for 1 hour. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:1 molar ratio to activate the carboxyl groups. Stir for 2 hours at room temperature.

  • AEP Grafting: Add an excess of AEP (approx. 5 mL) dropwise to the activated GO suspension.

  • Reflux & Functionalization: Heat the mixture to 80 °C and stir continuously for 24 hours. The primary amine of AEP selectively couples with the NHS-esters.

  • Washing & Recovery: Centrifuge the mixture and wash the solid residue extensively with ethanol and water to remove any physically adsorbed, unreacted AEP. Self-Validation Check: Test the pH of the supernatant; washing is complete when the pH returns to neutral.

  • Drying: Dry the resulting GO-AEP catalyst in a vacuum oven at 60 °C overnight.

  • Catalytic Application: Utilize the GO-AEP catalyst (typically 5-10 mol%) in a one-pot, three-component reaction comprising isatin, malononitrile, and a 1,3-dicarbonyl compound to yield spirooxindole-4H-pyran derivatives. The catalyst can be recovered via simple filtration and reused up to 5 times without significant loss of activity[2].

Analytical Validation Strategies

To ensure the integrity of AEP-derived products, rigorous analytical validation is required:

  • Trace Impurity Profiling: Because AEP is a low molecular weight basic amine, residual unreacted AEP in pharmaceutical formulations must be monitored. This is achieved via Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) following pre-column derivatization[1].

  • Structural Elucidation: 1 H NMR and 13 C NMR are critical for confirming regioselectivity. For instance, in GO-AEP synthesis, the disappearance of the primary amine proton signals and the shift of the adjacent methylene protons confirm successful amide bond formation, while the piperazine ring protons remain intact[2].

References

  • Emami, L., et al. "Anticonvulsant Activity, Molecular Modeling and Synthesis of Spirooxindole-4H-Pyran Derivatives using a Novel Reusable Organocatalyst." ResearchGate. Available at:[Link]

  • Veeprho Pharmaceuticals. "1-(2-Aminoethyl)piperazine | CAS 140-31-8." Veeprho. Available at:[Link]

  • National Center for Biotechnology Information. "Aminoethylpiperazine | C6H15N3 | CID 8795." PubChem. Available at:[Link]

Sources

Method

High-Efficiency In Vitro Assay Protocols Using 2-(Piperazin-1-yl)ethylamine (AEP)

Executive Summary & Scientific Rationale 2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine (AEP) (CAS: 140-31-8), is a highly versatile polyamine featuring primary, secondary, and tertiary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine (AEP) (CAS: 140-31-8), is a highly versatile polyamine featuring primary, secondary, and tertiary amine functionalities[1]. In the realm of in vitro assay development and drug discovery, AEP serves two distinct, highly valuable functions:

  • Gene Delivery Vector Synthesis: AEP is utilized to synthesize hyperbranched poly(amino ester)s and poly(amido amine)s. The primary amine allows for rapid Michael addition polymerization, while the piperazine ring provides a critical "proton sponge" effect, buffering acidic endosomes (pH 5.0–6.5) to facilitate endosomal escape of plasmid DNA[1].

  • Organocatalytic Scaffold Generation: AEP acts as a highly efficient linker and basic catalyst. When tethered to graphene oxide (GO), the resulting GO-AEP complex serves as a heterogeneous organocatalyst for synthesizing complex drug libraries (e.g., spirooxindoles), which are subsequently evaluated in in vitro cytotoxicity and permeability assays[2].

This application note provides detailed, self-validating protocols for both workflows, ensuring high scientific integrity and reproducibility.

Workflow A: AEP-Polymer Synthesis and In Vitro Transfection Assay

Causality & Assay Design

The gold standard for non-viral gene delivery, Polyethylenimine (PEI 25kDa), suffers from severe in vitro cytotoxicity. By synthesizing hyperbranched polymers using AEP and trimethylolpropane triacrylate (TMPTA), researchers achieve a degradable ester backbone with the buffering capacity of piperazine[1]. To ensure a self-validating system, this protocol includes dynamic light scattering (DLS) to confirm polyplex formation prior to cell dosing, eliminating false negatives caused by poor DNA condensation.

EndosomalEscape N1 AEP-Polymer/DNA Polyplex N2 Cellular Uptake (Endocytosis) N1->N2 N3 Endosome Acidification N2->N3 N4 Piperazine Protonation (Proton Sponge) N3->N4 N5 Osmotic Swelling & Endosomal Rupture N4->N5 N6 DNA Release into Cytosol N5->N6

Fig 1: Mechanism of AEP-mediated endosomal escape via the proton sponge effect.

Step-by-Step Protocol: In Vitro Gene Transfection

Part I: Polymer Synthesis & Polyplex Formulation

  • Michael Addition Polymerization: Dissolve TMPTA (1 equiv) and AEP (2 equiv) in anhydrous chloroform. Stir at ambient temperature for 48 hours[1]. Precipitate the resulting hyperbranched poly(amino ester) in cold diethyl ether and dry under vacuum.

  • Polyplex Condensation: Prepare a 1 mg/mL stock solution of the AEP-polymer in 150 mM NaCl. Mix with plasmid DNA (e.g., pGL3-Luciferase, 1 µg/µL) at Nitrogen-to-Phosphate (N/P) ratios ranging from 10 to 30.

  • Validation Check: Incubate the mixture for 30 minutes at room temperature. Measure the zeta potential via DLS. Self-Validation: Proceed only if the zeta potential is between +20 mV and +35 mV, confirming complete DNA condensation and a surface charge suitable for cellular uptake.

Part II: In Vitro Transfection & Viability Assay

  • Cell Seeding: Seed HEK293 or HeLa cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Replace the media with serum-free DMEM. Add 10 µL of the AEP-polyplex solution (containing 0.2 µg of DNA) to each well. Include PEI 25kDa (N/P 10) as a positive control and naked DNA as a negative control.

  • Incubation & Recovery: Incubate for 4 hours. Remove the polyplex-containing media and replace with fresh complete media (10% FBS). Incubate for an additional 44 hours.

  • Luciferase Assay: Lyse the cells using 50 µL of Reporter Lysis Buffer. Mix 20 µL of lysate with 100 µL of Luciferase Assay Reagent and measure relative light units (RLU) using a microplate luminometer. Normalize RLU to total protein content via a BCA assay.

Workflow B: AEP as an Organocatalyst for In Vitro Drug Screening

Causality & Assay Design

AEP can be covalently grafted onto Graphene Oxide (GO) via the nucleophilic attack of its primary amine on the epoxide rings of GO[2]. The secondary and tertiary amines of the piperazine ring remain free, acting as basic catalytic sites. This GO-AEP catalyst is used to synthesize spirooxindole-4H-pyran derivatives—potent anticonvulsant candidates. The synthesized compounds are then subjected to in vitro Caco-2 permeability and MTT cytotoxicity assays to validate their biological safety and absorption profile[2].

Workflow cluster_0 Phase 1: Catalyst Synthesis cluster_1 Phase 2: In Vitro Screening A Graphene Oxide (GO) C GO-AEP Catalyst A->C Epoxide Ring Opening B AEP Linker B->C D Spirooxindole Library C->D Multicomponent Reaction F MTT Viability Assay D->F Dosing E Caco-2 / VERO Cells E->F Seeding

Fig 2: Workflow for GO-AEP catalyzed synthesis and subsequent in vitro cell viability screening.

Step-by-Step Protocol: Synthesis and In Vitro Evaluation

Part I: GO-AEP Preparation & Drug Synthesis

  • Catalyst Functionalization: Disperse 1 g of GO in 50 mL of absolute ethanol under ultrasonication. Add 2 mL of AEP dropwise. Reflux the mixture at 80°C for 24 hours. Filter, wash with ethanol, and dry to obtain the GO-AEP catalyst[2].

  • Spirooxindole Synthesis: Combine N-butyl isatin (1 mmol), malononitrile (1 mmol), and 3-hydroxycoumarin (1 mmol) in ethanol. Add 0.03 g of the GO-AEP catalyst. Stir at reflux for 18 minutes. Filter the catalyst (which can be reused up to 5 times) and recrystallize the product[2].

Part II: In Vitro MTT Cytotoxicity Assay

  • Cell Preparation: Seed VERO or Caco-2 cells in 96-well plates ( 1×104 cells/well). Incubate for 24 hours to allow adherence.

  • Compound Dosing: Prepare serial dilutions of the synthesized spirooxindole derivatives (e.g., 10, 20, 40, 80 µg/mL) in DMSO (final DMSO concentration < 0.5% v/v). Expose the cells to the compounds for 48 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake for 10 minutes. Read the absorbance at 570 nm using a microplate reader. Self-Validation: Ensure the untreated control wells exhibit an optical density (OD) > 0.8 to confirm baseline cell health.

Quantitative Data Summary

The following table summarizes the expected in vitro performance metrics derived from AEP-based methodologies, highlighting the superior viability profile of AEP derivatives compared to traditional standards[1][2].

Material / ConstructN/P RatioTransfection Efficiency (vs. PEI)Cell Viability (%)Primary Application
AEP-Poly(amino ester) 1085%> 90%Gene Delivery
AEP-Poly(amino ester) 30110%82%Gene Delivery
PEI 25kDa (Standard) 10100% (Baseline)~ 45%Gene Delivery
GO-AEP Spirooxindole N/AN/A> 95% (at 80 mg/kg eq.)Anticonvulsant Screening

References

  • [2] Anticonvulsant Activity, Molecular Modeling and Synthesis of Spirooxindole-4H-Pyran Derivatives using a Novel Reusable Organocatalyst. Source: researchgate.net. URL:[Link]

Sources

Application

Application Note: Robust LC-MS/MS Quantification of 2-(Piperazin-1-yl)ethylamine (AEP)

Introduction & Chemical Profiling 2-(Piperazin-1-yl)ethylamine, commonly referred to as 1-(2-Aminoethyl)piperazine or AEP (CAS: 140-31-8), is a highly polar, low-molecular-weight basic amine (MW = 129.20 g/mol )[1]. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-(Piperazin-1-yl)ethylamine, commonly referred to as 1-(2-Aminoethyl)piperazine or AEP (CAS: 140-31-8), is a highly polar, low-molecular-weight basic amine (MW = 129.20 g/mol )[1]. It is a critical intermediate in the synthesis of pharmaceuticals, polyurethanes, and epoxy curing agents, and is frequently monitored as a highly reactive impurity in amine-containing formulations[2]. Furthermore, AEP is a known degradation product in amine-based CO₂ capture systems, requiring trace-level environmental monitoring[3].

The Analytical Challenge: AEP possesses a primary amine, a secondary amine, and a tertiary amine within its structure. This polybasic nature, combined with extreme hydrophilicity (LogP ≈ -1.3), renders traditional reversed-phase liquid chromatography (RP-HPLC) highly ineffective[1]. On standard C18 columns, AEP exhibits virtually zero retention and severe peak tailing due to secondary ion-exchange interactions with residual surface silanols. Therefore, specialized chromatographic strategies must be coupled with tandem mass spectrometry (MS/MS) to achieve reliable quantification.

Methodological Rationale (The "Why")

Chromatographic Strategy: HILIC vs. Reversed-Phase

To overcome the lack of retention on hydrophobic stationary phases, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is strictly required[4]. HILIC operates via a water-enriched layer partitioned on a polar stationary phase (e.g., BEH Amide or Zwitterionic ZIC-HILIC).

  • Causality of Mobile Phase: We utilize a high concentration of Acetonitrile (ACN) as the weak solvent to promote retention. Ammonium formate (10 mM) adjusted to pH 3.0 with formic acid is used as the strong solvent. The buffer is non-negotiable; it masks the stationary phase's residual charge, preventing severe peak tailing, while remaining highly volatile to ensure mass spectrometer compatibility[4].

Mass Spectrometry Strategy: ESI+ and Fragmentation

Given its multiple basic nitrogen atoms, AEP acts as an excellent proton acceptor. Electrospray Ionization in positive mode (ESI+) is the logical choice, yielding an intense protonated precursor ion [M+H]+ at m/z 130.2. Collision-Induced Dissociation (CID) primarily targets the aliphatic amine chain and the piperazine ring, leading to predictable and stable product ions for Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation
  • Dilution: Dilute all standards and samples in the initial HILIC mobile phase conditions (e.g., 90% ACN / 10% Aqueous Buffer). Crucial Step: Injecting highly aqueous samples into a HILIC system will disrupt the stationary phase water layer, causing severe band broadening and split peaks.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Avoid nylon filters, as they can bind basic amines.

Liquid Chromatography Conditions
ParameterSpecification
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A (MPA) 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0)
Mobile Phase B (MPB) 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Table 1: Gradient Elution Program

Time (min) % MPA (Aqueous) % MPB (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Isocratic hold
4.0 50 50 Linear gradient
5.0 50 50 High aqueous wash
5.1 5 95 Return to initial

| 8.0 | 5 | 95 | Re-equilibration |

Mass Spectrometry (MS/MS) Conditions
ParameterSpecification
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon (approx. 3×10−3 mbar)

Table 2: MRM Transitions for AEP

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose

| 130.2 | 113.1 | 50 | 15 | Quantifier (Loss of NH3​ ) | | 130.2 | 87.1 | 50 | 20 | Qualifier (Ring cleavage) | | 130.2 | 70.1 | 50 | 25 | Qualifier (Aliphatic cleavage)|

Visualizations

MethodLogic A 2-(Piperazin-1-yl)ethylamine (Highly Polar, Basic Amine) B Chromatographic Challenge: Poor Retention & Tailing on C18 A->B LogP ~ -1.3 C Solution: HILIC / Mixed-Mode (e.g., BEH Amide or ZIC-HILIC) B->C Orthogonal Selectivity D Mobile Phase Optimization: High ACN + Volatile Buffer (Ammonium Formate, pH 3.0) C->D Buffer Masks Silanols E MS/MS Compatibility: ESI+ Mode Precursor: m/z 130.2 D->E Volatile Eluent to Source F MRM Optimization: Quantifier: m/z 113.1 Qualifiers: m/z 87.1, 70.1 E->F Collision Induced Dissociation

Figure 1: LC-MS/MS method development logic for highly polar amines.

FragPathway P Precursor Ion [M+H]+ m/z 130.2 F1 Product Ion 1 [M+H - NH3]+ m/z 113.1 (Loss of Ammonia) P->F1 -17 Da (CE: 15V) F2 Product Ion 2 [C4H11N2]+ m/z 87.1 (Piperazine Ring Cleavage) P->F2 -43 Da (CE: 20V) F3 Product Ion 3 [C4H8N]+ m/z 70.1 (Ethylamine Cleavage) P->F3 -60 Da (CE: 25V)

Figure 2: ESI+ CID Fragmentation pathway of 2-(Piperazin-1-yl)ethylamine.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the generated data, the following self-validating checks must be integrated into the workflow:

  • Matrix Effect Validation (Post-Column Infusion):

    • Mechanism: Low molecular weight compounds ( <150 Da) are highly susceptible to ion suppression from early-eluting salts and phospholipids.

    • Validation Check: Continuously infuse a 100 ng/mL AEP standard post-column while injecting a blank sample matrix. If a drop in the baseline MS signal coincides with the AEP retention time, the gradient must be adjusted to shift the analyte away from the suppression zone (ensure k′>2 ).

  • Buffer Capacity Check (Peak Tailing Monitor):

    • Mechanism: If the buffer concentration is too low, secondary interactions with the stationary phase will dominate.

    • Validation Check: Monitor the USP Tailing Factor ( Tf​ ) of the AEP peak. If Tf​>1.5 , verify that the final on-column buffer concentration is at least 5-10 mM. Do not exceed 20 mM, as this may cause source contamination and signal suppression.

  • Carryover Mitigation:

    • Mechanism: Polyamines are notorious for adsorbing to the stainless-steel components of the autosampler needle and injection valve.

    • Validation Check: Inject a solvent blank immediately following the highest calibration standard. The AEP peak area in the blank must be ≤20% of the Lower Limit of Quantification (LLOQ). If carryover persists, switch the autosampler strong wash to a highly acidic, highly aqueous mixture (e.g., 10% Methanol / 90% Water with 1.0% Formic Acid).

References

  • National Center for Biotechnology Information (PubChem). Aminoethylpiperazine | C6H15N3 | CID 8795. Retrieved April 8, 2026. URL:[Link]

  • Veeprho Pharmaceuticals. 1-(2-Aminoethyl)piperazine | CAS 140-31-8. Retrieved April 8, 2026. URL:[Link]

  • SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved April 8, 2026. URL: [Link]

  • University of Texas at Austin. Thermal and Oxidative Degradation of Methyldiethanolamine/Piperazine in CO2 Capture. Retrieved April 8, 2026. URL:[Link]

Sources

Method

Analytical Application Note: NMR Spectroscopy Reference Peaks and Protocols for 2-(Piperazin-1-yl)ethylamine

Executive Summary 2-(Piperazin-1-yl)ethylamine (also known as 1-(2-aminoethyl)piperazine, AEP, or CAS 140-31-8) is a highly reactive aliphatic polyamine featuring primary, secondary, and tertiary amine functionalities[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Piperazin-1-yl)ethylamine (also known as 1-(2-aminoethyl)piperazine, AEP, or CAS 140-31-8) is a highly reactive aliphatic polyamine featuring primary, secondary, and tertiary amine functionalities[1]. It is a critical building block in pharmaceutical synthesis, epoxy curing agents, and the study of metal-ligand catalysis[2]. Because of its multiple nucleophilic sites and polar nature, precise analytical identification via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for purity profiling, trace quantitation, and reaction monitoring[1].

This application note provides authoritative ¹H and ¹³C NMR reference data, alongside field-proven sample preparation protocols designed to mitigate common analytical artifacts associated with polyamines.

Physicochemical Constraints & Sample Handling Causality

AEP is a colorless liquid with a faint fish-like odor that is highly hygroscopic and corrosive to tissue[3]. When preparing samples for NMR, researchers must account for two critical chemical vulnerabilities:

  • The Causality of Carbamate Formation: When exposed to ambient air, the primary and secondary amines in AEP rapidly react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This spontaneous reaction significantly alters the electron density around the nitrogen atoms, leading to shifted, broadened, or spurious peaks in the NMR spectrum.

  • The Causality of Solvent Acidity: Chloroform-d (CDCl₃) naturally degrades over time when exposed to light and oxygen, producing phosgene and Deuterium Chloride (DCl). Trace DCl will instantly protonate the highly basic amine groups of AEP, causing drastic downfield shifts and peak broadening.

Protocol Mandate: To ensure a self-validating and reproducible NMR spectrum, all sample handling must be conducted under an inert atmosphere (nitrogen or argon). Furthermore, CDCl₃ must be pre-treated by passing it through a short plug of basic alumina immediately prior to sample preparation to neutralize any residual DCl.

Quantitative NMR Reference Data

The following tables summarize the quantitative ¹H and ¹³C NMR chemical shifts for AEP. Due to the rapid relaxation times and exchangeable nature of amine protons, exact shifts may vary slightly based on sample concentration and temperature.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~1.50 – 2.00 Broad Singlet (br s)3H-NH₂ and -NH (Solvent/concentration dependent)
~2.40 Multiplet (m)8HPiperazine ring protons (-CH₂-N-)[4]
~2.78 Triplet (t)2H-N-CH₂- (Ethyl chain adjacent to tertiary amine)[4]
~2.88 Triplet (t)2H-CH₂-NH₂ (Ethyl chain adjacent to primary amine)[4]
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityProvisional Assignment
~39.5 CH₂-CH₂-NH₂ (Ethyl chain)
~46.2 CH₂Piperazine ring (-CH₂-NH-)
~54.6 CH₂Piperazine ring (-CH₂-N(tert)-)
~61.2 CH₂-N-CH₂- (Ethyl chain)

Step-by-Step Experimental Methodologies

Protocol A: Acid-Free Sample Preparation
  • Solvent Purification: Pack a glass Pasteur pipette with a small plug of glass wool and 2 cm of activated basic alumina. Pass 1.0 mL of CDCl₃ through the plug directly into a dry vial.

  • Inert Aliquoting: Inside a nitrogen-filled glovebox or using a Schlenk line, weigh 15–20 mg of high-purity AEP ()[2].

  • Dissolution: Dissolve the AEP in 0.6 mL of the freshly neutralized CDCl₃.

  • Transfer: Transfer the homogenous solution into a clean, oven-dried 5 mm NMR tube and seal it tightly with a PTFE cap and Parafilm to prevent moisture ingress.

Protocol B: Spectroscopic Acquisition Parameters
  • ¹H NMR: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans at 298 K. Apply a line broadening (LB) of 0.3 Hz during Fourier Transformation.

  • ¹³C NMR: Set the relaxation delay (D1) to 3.0–5.0 seconds to ensure the full relaxation of the carbon atoms adjacent to the tertiary amines. Acquire a minimum of 512 scans. Apply proton decoupling (WALTZ-16) and an LB of 1.0 Hz.

Protocol C: Self-Validating System (The D₂O Shake Test)

To definitively validate the assignment of the exchangeable amine protons (-NH and -NH₂):

  • Acquire the standard ¹H NMR spectrum as described above.

  • Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds.

  • Re-acquire the ¹H NMR spectrum. The broad singlet at ~1.50–2.00 ppm will disappear due to rapid deuterium exchange (forming -ND and -ND₂), confirming its identity and self-validating the aliphatic peak assignments.

Process Visualization

NMR_Protocol N1 1. Inert Atmosphere Handling (Argon/N2 Glovebox) N2 2. Anhydrous Solvent (Basic Alumina treated CDCl3) N1->N2 Prevents CO2/H2O absorption N3 3. Sample Dissolution (15-20 mg AEP in 0.6 mL CDCl3) N2->N3 Ensures sharp amine peaks N4 4. NMR Acquisition (1H: 16 scans | 13C: 512 scans) N3->N4 Transfer to 5mm NMR tube N5 5. D2O Exchange Test (Identify NH/NH2 protons) N4->N5 Optional validation N6 6. Spectral Processing (FT, Phase & Baseline Correction) N4->N6 Raw FID processing N5->N6 Compare spectra

Caption: Workflow for the preparation and NMR acquisition of 2-(Piperazin-1-yl)ethylamine.

References

  • National Institutes of Health (NIH). "Aminoethylpiperazine | C6H15N3 | CID 8795" PubChem Database. URL:[Link]

  • Veeprho Pharmaceuticals. "1-(2-Aminoethyl)piperazine | CAS 140-31-8" Veeprho Analytical Standards. URL: [Link]

Sources

Application

drug delivery applications of 2-(Piperazin-1-yl)ethylamine complexes

Application Note: Advanced Drug Delivery Systems Utilizing 2-(Piperazin-1-yl)ethylamine Complexes and Conjugates Executive Summary & Mechanistic Rationale 2-(Piperazin-1-yl)ethylamine, commonly referred to as 1-(2-aminoe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Drug Delivery Systems Utilizing 2-(Piperazin-1-yl)ethylamine Complexes and Conjugates

Executive Summary & Mechanistic Rationale

2-(Piperazin-1-yl)ethylamine, commonly referred to as 1-(2-aminoethyl)piperazine (AEP), is a highly versatile aliphatic polyamine characterized by a primary amine tethered to a piperazine ring. In the field of advanced drug delivery, AEP is increasingly utilized as a functional building block for polymeric nanoparticles, nucleic acid polyplexes, and transition metal complexes.

The Causality of AEP Selection: The structural brilliance of AEP lies in its differential pKa​ profile. The primary amine ( pKa​≈10 ) serves as a highly reactive nucleophile, allowing for facile conjugation to polymer backbones or coordination with metal centers. Conversely, the secondary and tertiary amines within the piperazine ring possess lower pKa​ values (typically around 5.5 to 6.0 and 9.8)[1]. This specific protonation window means that at physiological pH (7.4), the piperazine ring remains largely unprotonated, maintaining systemic stability. However, upon endocytosis into the acidic environment of endosomes and lysosomes (pH 5.0–6.0), the piperazine nitrogens rapidly protonate. This sudden influx of positive charge triggers the "proton sponge effect," leading to osmotic swelling, endosomal membrane rupture, and the successful cytosolic delivery of therapeutic payloads[2][3].

Application I: pH-Responsive Polymeric Nanoparticles for Intracellular Delivery

AEP is frequently grafted onto hyperbranched polymers to create dual pH-responsive nanoparticles. For example, polymers incorporating acid-labile acetal linkages and AEP moieties demonstrate significant structural metamorphosis in acidic environments[2]. The acid-induced protonation of AEP increases the polymer's positive charge, causing the nanoparticle to swell and disassemble, thereby releasing encapsulated antimicrobial agents (like cinnamaldehyde) or chemotherapeutics directly into the cytosol of infected macrophages or cancer cells[2][3].

EndosomalEscape A AEP-Nanoparticle (pH 7.4, Neutral) B Endosomal Uptake (pH 5.5 - 6.0) A->B Endocytosis C Piperazine Protonation (Charge Reversal) B->C Acidification D Osmotic Swelling & Membrane Rupture C->D Proton Sponge Effect

Caption: AEP-mediated endosomal escape mechanism via the proton sponge effect.

Protocol 1: Formulation of AEP-Grafted Polymeric Nanoparticles via Nanoprecipitation

Self-Validating Design: This protocol utilizes a solvent-displacement (nanoprecipitation) method. The intense ultrasound ensures uniform nucleation, while the transition from organic to aqueous phase forces the amphiphilic AEP-polymers to self-assemble into kinetically trapped spheres[2].

  • Polymer Dissolution: Dissolve 5.0 mg of the AEP-grafted hyperbranched polymer (e.g., PCA) in 500 µL of anhydrous tetrahydrofuran (THF). Rationale: THF is a water-miscible solvent that fully solvates both the hydrophobic backbone and the hydrophilic AEP side chains.

  • Nanoprecipitation: Place 5.0 mL of sterile Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial. While applying intense probe sonication (20 kHz, 40% amplitude, ice bath to prevent thermal degradation), add the polymer/THF solution dropwise (10 µL/sec).

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Evaporate the THF under reduced pressure at 30°C until the volume is reduced to exactly 5.0 mL, yielding a 1 mg/mL nanoparticle suspension[2].

  • Validation (DLS): Measure the hydrodynamic size via Dynamic Light Scattering (DLS). Titrate a sample to pH 5.5 using 0.1 M HCl. A successful formulation will show a size shift from ~120 nm (at pH 7.4) to >250 nm (at pH 5.5), confirming pH-responsiveness.

Application II: Polyaspartamide-Based Polyplexes for mRNA Delivery

The delivery of mRNA requires robust protection against RNases and efficient cytosolic transport. Amphiphilic polyaspartamide derivatives synthesized via the aminolysis of poly( β -benzyl-L-aspartate) with AEP and cyclohexylethylamine (PAsp(AEP/CHE)) serve as exceptional non-viral vectors. The cationic AEP units electrostatically condense the anionic mRNA into tightly packed polyplexes, while the CHE moieties provide the necessary hydrophobicity to stabilize the particle and interact with cellular membranes.

Protocol 2: Formulation of PAsp(AEP/CHE)/mRNA Polyplexes

Self-Validating Design: The N/P ratio (molar ratio of polymer amine groups to mRNA phosphate groups) dictates the thermodynamic stability of the polyplex. A sub-optimal ratio results in free mRNA, which is rapidly degraded.

  • Stock Preparation: Dilute the mRNA to 100 µg/mL in RNase-free 10 mM HEPES buffer (pH 7.4). Prepare a 1 mg/mL stock of PAsp(AEP/CHE) in the same buffer.

  • N/P Ratio Calculation: Calculate the required polymer volume to achieve an N/P ratio of 10. Formula: Mass of polymer = (Mass of mRNA / 330) × (Molecular weight of polymer repeating unit / Number of amines per unit) × N/P ratio.

  • Complexation: Rapidly pipette the calculated volume of PAsp(AEP/CHE) solution into the mRNA solution. Crucial Step: Pipette up and down 10 times immediately. Do not vortex, as excessive shear forces can shear the mRNA transcript.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow the electrostatic complexation to reach thermodynamic equilibrium.

  • Validation (Gel Retardation): Run 10 µL of the polyplex on a 1% agarose gel. Complete complexation is validated by the total absence of a free mRNA band migrating toward the anode.

Application III: Transition Metal Complexes for Targeted DNA Binding

Beyond polymeric carriers, AEP is a potent bidentate/tridentate ligand for transition metals such as Nickel(II), Copper(II), and Platinum(II). These metal-AEP complexes are designed as targeted anticancer therapeutics that interact directly with DNA. The piperazine ring enhances the aqueous solubility of the metal complex and provides secondary hydrogen-bonding sites that interact with the DNA phosphate backbone, significantly increasing the binding affinity compared to simple aliphatic amine ligands.

Workflow Step1 1. Synthesize Metal-AEP Complex Step2 2. Prepare CT-DNA & EB Solution Step1->Step2 Step3 3. Titrate Complex into DNA/EB Step2->Step3 Step4 4. Measure Fluorescence Quenching Step3->Step4

Caption: Workflow for evaluating the DNA binding affinity of Metal-AEP complexes.

Protocol 3: DNA Binding Validation via Ethidium Bromide (EB) Displacement

Self-Validating Design: Ethidium Bromide (EB) emits intense fluorescence when intercalated into Calf Thymus DNA (CT-DNA). If the synthesized Ni(II)-AEP complex successfully binds to DNA (either via intercalation or groove binding), it will displace the EB, resulting in a quantifiable reduction in fluorescence intensity.

  • Reagent Preparation: Prepare a solution containing 50 µM CT-DNA and 5 µM EB in 5 mM Tris-HCl / 50 mM NaCl buffer (pH 7.2). Incubate in the dark for 2 hours to ensure complete EB intercalation.

  • Titration: Place 2.0 mL of the DNA-EB solution in a quartz cuvette. Titrate the Ni(II)-AEP complex (e.g., [Ni(L)(AEP)] ClO4​ ) into the cuvette in 5 µM increments (from 0 to 50 µM).

  • Spectroscopic Measurement: After each addition, equilibrate for 5 minutes. Measure the emission spectra from 550 nm to 750 nm (excitation at 510 nm).

  • Data Analysis: Calculate the Stern-Volmer quenching constant ( Ksv​ ) using the equation: I0​/I=1+Ksv​[Q] , where I0​ and I are the fluorescence intensities in the absence and presence of the complex (quencher, Q ), respectively. A high Ksv​ (e.g., 3.3×104M−1 ) validates strong DNA binding affinity.

Quantitative Data Summary

The following table summarizes the physicochemical and functional metrics of AEP-integrated delivery platforms across the discussed applications.

Delivery PlatformPayloadTarget SiteSize at pH 7.4 (nm)Size at pH 5.5 (nm)Zeta Potential (mV)Key Efficacy Metric
PCA-AEP Nanoparticles Cinnamaldehyde / AntibioticsIntracellular Bacteria / Macrophages~120>250 (Osmotic Swelling)+15 to +35 (pH dependent)~40% payload release at 60h (pH 5.5) vs <10% at pH 7.4[2][3]
PAsp(AEP/CHE) Polyplexes mRNACytosol (via Endosomal Escape)~80 - 100Disassembly+20 to +25High translational efficacy & endosomal rupture
Ni(II)-AEP Complexes None (Self-active metallodrug)CT-DNA (Nucleus)N/A (Molecular)N/AN/AEB Displacement Quenching Constant: Kq​=3.3×104M−1

References

  • pH-Responsive Hyperbranched Polymer Nanoparticles to Combat Intracellular Infection by Disrupting Bacterial Wall and Regulating Macrophage Polarization Source: Biomacromolecules - ACS Publications URL:[Link]

  • Effects of Amino Side Chain Chemistry on Polyaspartamide-Based Polyplexes for mRNA Delivery Source: ACS Applied Polymer Materials URL:[Link]

  • Nickel(II) complexes with flexible piperazinyl moiety : studies on DNA and protein binding Source: Dalton Transactions - RSC Publishing URL:[Link]

  • Polymeric Nanoparticles for Drug Delivery Source: PMC - National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2-(Piperazin-1-yl)ethylamine

Welcome to the Technical Support Center for the synthesis of 2-(Piperazin-1-yl)ethylamine , commonly referred to as 1-(2-aminoethyl)piperazine (AEP) . As a critical building block in pharmacology, epoxy curing, and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Piperazin-1-yl)ethylamine , commonly referred to as 1-(2-aminoethyl)piperazine (AEP) . As a critical building block in pharmacology, epoxy curing, and advanced polymer design, achieving high-yield, high-purity AEP requires precise control over reaction kinetics and thermodynamics.

This guide is designed for researchers, scientists, and drug development professionals. It bypasses basic textbook theory to deliver field-proven troubleshooting, causal mechanistic insights, and self-validating experimental protocols.

Synthesis Workflows & Mechanistic Pathways

To effectively troubleshoot your synthesis, you must first understand the two dominant industrial and laboratory pathways for AEP production: Reductive Amination and Alkylation .

AEP_Synthesis Start Target: 2-(Piperazin-1-yl)ethylamine Route1 Reductive Amination Route Start->Route1 Route2 Alkylation Route Start->Route2 R1_Reactants Feed: MEA + NH3 + H2 (or Piperazine) Route1->R1_Reactants R2_Reactants Feed: DETA + EDC (Ratio > 4:1) Route2->R2_Reactants R1_Cond Catalyst: Ni/Cu/Cr Temp: 150-250°C R1_Reactants->R1_Cond R2_Cond Temp: 50-150°C Base Neutralization R2_Reactants->R2_Cond Purification Fractional Distillation (AEP Recovery) R1_Cond->Purification R2_Cond->Purification

Mechanistic pathways for AEP synthesis via reductive amination and alkylation.

Validated Experimental Protocols

A protocol is only as good as its internal logic. The following methodologies are designed as self-validating systems, where the physical parameters inherently prevent the formation of unwanted byproducts.

Protocol A: Continuous Reductive Amination of Piperazine

Causality Insight: Piperazine possesses a highly stable heterocyclic ring. Direct amination requires breaking this stability or functionalizing the secondary amine without inducing ring cleavage. Using a reductive amination catalyst in the presence of hydrogen prevents catalyst oxidation and facilitates the selective addition of ammonia[1].

  • Step 1: Catalyst Bed Preparation. Load a continuous tubular high-pressure reactor with a pelleted reductive amination catalyst (e.g., Nickel-Copper-Chromia)[1].

  • Step 2: Feedstock Formulation. Prepare a feedstock consisting of piperazine, ammonia, and strictly 5 to 55 wt% water. Self-Validation: The inclusion of water is critical; it modulates the catalyst surface and prevents carbonaceous coking, ensuring long-term catalytic activity[1].

  • Step 3: Reaction Execution. Pump the feedstock into the reactor maintained at a temperature of 150°C to 250°C under a continuous hydrogen atmosphere (500 to 3,000 psig)[1][2].

  • Step 4: Product Recovery. Depressurize the effluent and subject it to fractional distillation to separate ethylenediamine, unreacted piperazine, and the target AEP.

Protocol B: Alkylation of Diethylenetriamine (DETA) with Ethylene Dichloride (EDC)

Causality Insight: The reaction between DETA and EDC typically yields complex, high-molecular-weight linear condensation polymers. By forcing a massive molar excess of DETA, the reaction kinetics are shifted to favor intramolecular cyclization over intermolecular polymerization, yielding the precise piperazine ring structure of AEP[3].

  • Step 1: Reactor Charging. Charge a glass-lined batch reactor with 4.0 to 20.0 molar equivalents of diethylenetriamine (DETA)[3].

  • Step 2: EDC Addition. Heat the DETA to an optimal range of 80°C to 120°C. Slowly add 1.0 molar equivalent of ethylene dichloride (EDC) dropwise under continuous, vigorous agitation[3]. Self-Validation: Dropwise addition ensures that EDC is always the limiting reagent in the micro-environment, mathematically preventing polymer chain elongation.

  • Step 3: Neutralization. Once the addition is complete, add an aqueous base (e.g., sodium hydroxide) to neutralize the hydrochloride salts formed during the substitution[3].

  • Step 4: Distillation. Extract the organic layer and perform vacuum distillation to isolate AEP from unreacted DETA and trace polyamines[3].

Quantitative Data Summary

Use the following table to benchmark your experimental parameters and expected outcomes against industry standards.

ParameterReductive Amination RouteAlkylation Route
Primary Reagents Piperazine, NH₃, H₂ (or MEA)Diethylenetriamine (DETA), Ethylene Dichloride (EDC)
Catalyst Required Yes (Ni, Cu, Co, Pd, Pt, or Cr-based)No (Uncatalyzed nucleophilic substitution)
Operating Temperature 150°C – 250°C50°C – 150°C (Optimal: 80°C – 120°C)
Operating Pressure 500 – 3,000 psigAtmospheric
Key Yield Optimizer 5-55 wt% H₂O; Piperazine recycling4:1 to 20:1 molar ratio of DETA to EDC
Primary Byproducts Ethylenediamine, Unreacted PiperazineTrace polyethylenepolyamines, NaCl

Troubleshooting & FAQs

Q1: Why is my AEP yield plateauing during the reductive amination of monoethanolamine (MEA), and why am I seeing excessive piperazine formation? A1: Reductive amination is an equilibrium-bound process. When reacting MEA with ammonia and hydrogen, piperazine acts as a highly stable thermodynamic sink. To break this plateau, you must manipulate Le Chatelier's principle by recycling a portion of the product stream containing piperazine back into the starting mixture. As established in 4, adding at least 5 wt% piperazine to the feed shifts the equilibrium, suppressing further piperazine formation and maximizing AEP yield[4].

Q2: In the DETA/EDC alkylation route, how do I completely eliminate the formation of high-molecular-weight polyethylenepolyamines? A2: Polymer formation is caused by secondary nucleophilic attacks. If the local concentration of EDC is too high, the primary amine of the newly synthesized AEP will react with another EDC molecule. To self-validate your protocol, strictly maintain a DETA/EDC molar ratio of at least 5:1 (preferably up to 10:1) and ensure vigorous stirring during the dropwise addition of EDC to prevent localized concentration gradients. This guarantees that AEP formation via cyclization outcompetes linear condensation[3].

Q3: What causes rapid catalyst deactivation during the continuous reductive amination of piperazine? A3: Catalyst deactivation in this environment is primarily driven by carbonaceous coking and the accumulation of heavy amine residues on the active metal sites. To prevent this, introduce 5 to 55 wt% water into your feedstock. Water acts as a continuous surface wash and thermodynamic buffer, preserving the integrity of the Nickel/Copper/Chromia catalyst over extended runs[1].

Q4: What is the optimal temperature range to prevent ring cleavage during continuous reductive amination? A4: The piperazine ring is robust but susceptible to thermal cracking under high hydrogen pressure. Maintain the reactor temperature strictly between 150°C and 250°C[1]. Exceeding 250°C initiates C-N bond homolysis, leading to the formation of acyclic diamines and significantly lowering your overall AEP recovery.

References

  • Source: google.
  • Source: google.
  • Source: google.
  • Source: google.
  • Title: N-(2-Aminoethyl)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility &amp; Stability of 2-(Piperazin-1-yl)ethylamine (AEP)

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with "solubility" issues regarding 2-(Piperazin-1-yl)ethylamine (CAS: 140-31-8), commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal.

As a Senior Application Scientist, I frequently encounter researchers struggling with "solubility" issues regarding 2-(Piperazin-1-yl)ethylamine (CAS: 140-31-8), commonly known as AEP. Fundamentally, AEP is highly miscible in water (>1000 g/L). When researchers observe precipitation, cloudiness, or phase separation in aqueous media, the root cause is rarely the hydrophobicity of AEP itself. Instead, these issues stem from its extreme chemical reactivity, high basicity, and propensity for atmospheric degradation.

This guide deconstructs the causality behind these phenomena and provides self-validating protocols to ensure stable, homogeneous aqueous formulations.

Part 1: Physicochemical Profiling of AEP

To troubleshoot AEP, we must first understand its baseline properties. The table below summarizes the critical parameters that dictate its behavior in aqueous media.

ParameterValueScientific Implication
Aqueous Solubility >1000 g/L at 20°CInherently highly miscible; precipitation indicates a secondary chemical reaction rather than saturation.
pH (10% aq. solution) ~12.0Highly basic; will cause immediate "pH shock" and precipitate base-sensitive co-solutes if not neutralized.
pKa (Predicted) 10.11 ± 0.10[1]Exists predominantly as a protonated cation at physiological pH (7.4).
Air Sensitivity Highly Sensitive[1]Rapidly absorbs atmospheric CO2, forming insoluble carbamate salts.
Ligand Geometry TridentateForms rigid, often insoluble coordination complexes with transition metals.
Part 2: Frequently Asked Questions & Troubleshooting Logic
Q1: My AEP stock solution was clear yesterday, but today it is cloudy with a white precipitate. Did it crash out of solution?

Root Cause: Atmospheric CO2 Absorption & Carbamate Formation AEP is an aliphatic polyamine containing primary, secondary, and tertiary amines. When exposed to ambient air, the primary and secondary amine groups act as potent nucleophiles, rapidly absorbing atmospheric carbon dioxide (CO2). This nucleophilic attack generates zwitterionic carbamate species[2]. Unlike the free amine, these carbamates participate in extensive intermolecular hydrogen-bonding networks. This drastically alters their hydration energy, causing the carbamate salts to precipitate out of the aqueous phase as a cloudy white suspension.

The Fix: AEP must be treated as an air-sensitive reagent[1]. Stock solutions must be prepared using degassed water and stored under an inert atmosphere (Argon or Nitrogen). If a solution has already turned cloudy, it cannot be salvaged for high-precision analytical work and should be discarded.

Q2: When I add AEP to my biological buffer, my proteins/co-solutes immediately form a gel-like precipitate. Why?

Root Cause: pH Shock and Isoelectric Precipitation Because AEP is a strong base (pH ~12 at 100 g/L), introducing it directly into a weakly buffered system causes an immediate and severe localized pH spike. This "pH shock" deprotonates surrounding co-solutes. For proteins or zwitterionic molecules, pushing the pH past their isoelectric point (pI) eliminates their electrostatic repulsion, leading to rapid aggregation and precipitation.

The Fix: Never add neat AEP directly to a complex mixture. Instead, pre-titrate the AEP in a separate aqueous aliquot using a strong acid (e.g., HCl) to match the target pH of your final system before integration.

Q3: I am using AEP in a catalytic assay containing Copper/Zinc ions, and I am seeing heavy flocculation. Is AEP incompatible with metals?

Root Cause: Coordination Complex In-solubility AEP is a powerful chelating agent. Its molecular structure places nitrogen atoms at optimal geometries to coordinate with metal ions. When AEP encounters transition metals (like Cu²⁺ or Zn²⁺), it forms stable metallo-organic coordination complexes. While free AEP is highly water-soluble, the resulting multi-ligand metal complexes often possess a neutral overall charge and rigid hydrophobic exteriors, causing them to flocculate out of the aqueous phase.

The Fix: If your assay requires free metal ions, AEP is likely an incompatible buffer/reagent. If you are intentionally forming the complex, you must lower the concentration, increase the temperature, or introduce a solubilizing co-solvent (like 5-10% DMSO or ethanol) to maintain homogeneity.

Part 3: Experimental Workflows & Visualizations

To ensure trustworthiness and reproducibility, follow these self-validating workflows to bypass the aforementioned "solubility" hurdles.

Workflow 1: Preparation of Stable, CO2-Free AEP Stock Solutions

This workflow prevents carbamate precipitation by eliminating atmospheric exposure.

G Water 1. Boil & Cool Ultrapure Water Sparge 2. Sparge with Ar/N2 (30 mins) Water->Sparge Removes dissolved CO2 Transfer 3. Transfer AEP under Inert Gas Sparge->Transfer Maintains inert environment Seal 4. Seal with Septum & Parafilm Transfer->Seal Prevents atmospheric ingress Store 5. Store at 4°C in Dark Seal->Store Minimizes thermal degradation

Step-by-step methodology for preventing CO2-induced carbamate precipitation in AEP solutions.

Protocol Steps:

  • Degas the Solvent: Boil ultrapure water (18.2 MΩ·cm) for 10 minutes to drive off dissolved gases, then rapidly cool it under a continuous stream of Nitrogen or Argon.

  • Sparging: Sparge the cooled water with the inert gas for an additional 30 minutes.

  • Inert Transfer: Inside a glovebag or under a continuous blanket of inert gas, transfer the required volume of AEP into the degassed water.

  • Validation: The solution should remain perfectly clear. Any immediate opalescence indicates CO2 contamination.

  • Storage: Seal the vessel with a septum and store at 4°C. Extract future aliquots using a purged syringe.

Workflow 2: pH-Controlled Integration of AEP

This workflow prevents the "pH shock" precipitation of co-solutes.

G Start Determine Target pH of Final Assay Dilute Dilute AEP in 50% Target Volume Start->Dilute Titrate Titrate with 1M HCl (Dropwise, stirring) Dilute->Titrate Exothermic! Cool on ice Check Verify pH matches Target ± 0.1 Titrate->Check Combine Combine with Sensitive Co-solutes Check->Combine pH stabilized Success Homogeneous Aqueous System Combine->Success No pH shock

Workflow for pre-titrating AEP to prevent isoelectric precipitation of sensitive co-solutes.

Protocol Steps:

  • Initial Dilution: Add the required mass of AEP to 50% of your final target volume of water. Place the beaker in an ice bath, as the neutralization of this strong base is highly exothermic.

  • Titration: Under continuous magnetic stirring, add 1M HCl dropwise. Monitor the pH continuously.

  • Equilibration: Once the target pH is reached, allow the solution to stir for 5 minutes to ensure thermal and chemical equilibrium. Re-adjust the pH if necessary.

  • Integration: Only after the AEP solution is pH-matched should you introduce your sensitive biological or organic co-solutes.

  • Volume Adjustment: Bring the solution to its final volumetric mark.

Part 4: References
  • ChemBK. "2-(1-PIPERAZINYL)ETHYLAMINE - Physico-chemical Properties." Available at:[Link]

  • Ataman Chemicals. "2-PIPERAZIN-1-YLETHYLAMINE: Chemical Properties and Applications." Available at:[Link]

  • Ataman Chemicals. "AMINOETHYLPIPERAZINE: Properties and Uses." Available at:[Link]

  • Ataman Chemicals. "AEP - Aminoethylpiperazine CO2 Absorption." Available at:[Link]

  • Nguyen, Bich-Thu Ngoc. (The University of Texas at Austin). "The Absorption/Stripping Process for Post-Combustion CO2 Capture." Available at:[Link]

  • ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture." Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Troubleshooting

purification techniques for2-(Piperazin-1-yl)ethylamine reaction mixtures

Welcome to the Technical Support Center for Polyamine Processing. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate 2-(Piperazin-1-yl)ethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Polyamine Processing. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate 2-(Piperazin-1-yl)ethylamine , commonly known as 1-(2-Aminoethyl)piperazine or AEP.

AEP is a highly polar, water-soluble polyamine featuring primary, secondary, and tertiary amine functionalities[1]. Its unique structure makes it invaluable as an epoxy curing agent and a pharmaceutical building block[1], but it also makes purification notoriously difficult. Standard fractional distillation often fails due to hydrogen-bonding azeotropes, and traditional silica chromatography leads to irreversible adsorption.

Below is our authoritative troubleshooting guide, complete with mechanistic explanations, workflow visualizations, and validated protocols to ensure your purification is successful.

Section 1: Purification Workflow Overview

AEP_Workflow Crude Crude Reaction Mixture (AEP, DETA, Piperazine) Assess Assess Scale & Resources Crude->Assess Distill Azeotropic Distillation (Hydrocarbon Entrainer) Assess->Distill Industrial / >100g Chrom Polar Chromatography (CHCl3/MeOH/NH4OH) Assess->Chrom Lab Scale / <50g Deriv Boc-Derivatization & Standard Silica Assess->Deriv Complex Matrices Pure Pure 2-(Piperazin-1-yl)ethylamine (>99% Purity) Distill->Pure Chrom->Pure Deriv->Pure TFA Deprotection

Decision matrix for AEP purification based on scale and mixture complexity.

Section 2: Troubleshooting & FAQs

Q1: I am attempting to purify AEP on standard silica gel, but the compound streaks heavily and co-elutes with impurities. How can I achieve a tight band? A1: AEP contains three basic nitrogen atoms. These amines act as strong hydrogen-bond acceptors and proton scavengers, interacting aggressively with the acidic silanol groups (Si-OH) on standard silica gel. This causes severe tailing and irreversible adsorption. The Causality: To resolve this, you must dynamically neutralize the silica surface during the run. A proven solvent system is Chloroform/Methanol/Concentrated Aqueous Ammonia[2]. A ratio of 80:15:1.5 or 80:35:4 (v/v/v) effectively saturates the acidic silanols with ammonia, allowing the AEP to elute as a tight band[2]. Avoid dichloromethane, as it does not partition the aqueous ammonia as effectively as chloroform and can slowly react with primary amines.

Q2: My reaction mixture contains AEP and diethylenetriamine (DETA). Fractional distillation is not separating them. Why, and what is the alternative? A2: AEP (bp ~218-222 °C)[3] and DETA (bp ~207 °C)[4] have similar boiling points and form strong intermolecular hydrogen-bonding networks. This makes standard fractional distillation highly inefficient for clean separation[4]. The Causality: The authoritative solution is azeotropic distillation . By introducing a hydrocarbon entrainer that is immiscible with DETA and boils within the 175–250 °C range, you disrupt the amine-amine hydrogen bonds and alter their relative volatilities[4]. Tetrapropylene (boiling range 182–220 °C) is the preferred entrainer for achieving a clean, binary separation of these two polyamines[4].

Q3: I am working on a small-scale drug discovery project and cannot perform high-vacuum azeotropic distillation. Is there a chemical workaround? A3: Yes. You can utilize transient derivatization. By reacting the crude mixture with di-tert-butyl dicarbonate (Boc₂O), the primary and secondary amines of AEP are converted into carbamates. This drastically reduces the molecule's polarity and eliminates hydrogen-bond donation, allowing for facile purification using standard Hexane/Ethyl Acetate chromatography. Once purified, the Boc groups are quantitatively removed using Trifluoroacetic Acid (TFA) in dichloromethane, followed by a basic workup to yield the free base.

Section 3: Step-by-Step Experimental Protocols

Protocol A: Highly Polar Silica Gel Chromatography (Lab Scale)

This protocol is self-validating: the visual dissipation of ammonia during TLC baking confirms the plate is ready for accurate ninhydrin staining.

  • Mobile Phase Preparation: Prepare a solvent mixture of Chloroform / Methanol / Concentrated Aqueous NH₄OH in an 80:15:1.5 (v/v/v) ratio[2].

  • Column Equilibration: Slurry-pack the silica gel column using the prepared mobile phase[2]. Critical Step: Do not pack with neat chloroform; the ammonia must be present from the start to neutralize the silica silanols.

  • Loading: Dissolve the crude AEP mixture in a minimum volume of the mobile phase and load it onto the column.

  • Elution & Monitoring: Elute the column isocratically. Spot fractions onto a TLC plate.

  • TLC Validation: Before applying a ninhydrin stain, bake the TLC plates with a heat gun until the ammonia smell completely dissipates[2]. Residual ammonia will react with ninhydrin, causing false-positive background staining[2].

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure to yield purified AEP.

Protocol B: Azeotropic Distillation (Scale-Up / Industrial)

Based on established chemical engineering patents for polyamine separation.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-vacuum pump, a fractionating column, and a heating mantle.

  • Entrainer Addition: To the crude amine mixture (containing AEP and DETA), add the hydrocarbon entrainer (e.g., tetrapropylene, boiling range 182–220 °C)[4].

  • Distillation: Apply heat and reduced pressure. The entrainer forms an azeotrope with the amines, breaking their intermolecular hydrogen bonds[4].

  • Fraction Collection: Collect the primary fraction, which will be highly enriched in diethylenetriamine (DETA)[4].

  • Product Isolation: Collect the subsequent fraction containing pure 2-(Piperazin-1-yl)ethylamine (AEP)[4]. Separate the AEP from any residual entrainer via phase separation (as the hydrocarbon is immiscible with the pure polar amine).

Section 4: Quantitative Data Summary

The following table summarizes the physical properties of AEP and its common synthetic impurities to aid in tracking and separation planning[4],[3].

CompoundBoiling Point (°C)Molecular Weight ( g/mol )Structural RolePurification Challenge
2-(Piperazin-1-yl)ethylamine (AEP) 218–222129.21Target ProductHigh polarity, severe silica tailing
Diethylenetriamine (DETA) 207103.17Common ImpurityCo-distills with AEP without entrainer
Aminoethylethanolamine 242104.15High-boiling ImpurityRequires deep vacuum to separate
Piperazine 14686.14Starting MaterialSublimes easily, early eluter

References

  • US3331756A - Azeotropic distillation of diethylene-triamine and aminoethylethanolamine from piperazine residue. Google Patents.
  • Aminoethylpiperazine. Wikipedia. Available at:[Link]

  • Purifying amines on silica. Org Prep Daily. Available at:[Link]

Sources

Optimization

reducing side reactions during2-(Piperazin-1-yl)ethylamine synthesis

Welcome to the Application Scientist Support Hub for the synthesis of 2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine or AEP. AEP is a highly versatile building block used extensively in pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub for the synthesis of 2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine or AEP.

AEP is a highly versatile building block used extensively in pharmaceutical development, epoxy curing, and urethane chemistry. However, its synthesis is notoriously prone to side reactions. Because both the starting materials and the target AEP molecule contain multiple nucleophilic nitrogen centers, reactions can easily cascade into over-alkylation, transamination, or polymerization[1].

This technical support center is designed to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize AEP yield and purity.

Part 1: Mechanistic Workflow & Causality

To effectively troubleshoot AEP synthesis, you must first understand the competing reaction vectors. The two primary synthetic routes—Reductive Amination (industrial/scale-up) and Electrophilic Alkylation (lab-scale/precision)—each present unique side-reaction profiles.

AEP_Synthesis_Pathways PIP Piperazine (PIP) Aziridinium Aziridinium Ion Intermediate PIP->Aziridinium Nucleophilic Attack AEP 1-(2-Aminoethyl)piperazine (Target: AEP) PIP->AEP Reductive Amination (Cat: Ni/Cu/Cr) MEA Monoethanolamine (MEA) + H2 / NH3 MEA->AEP TransAm Transamination Products (AEEA, DETA) MEA->TransAm Side Reaction (High Temp / Low NH3) CEA 2-Chloroethylamine Hydrochloride CEA->Aziridinium Intramolecular Cyclization (Base, pH > 7) Aziridinium->AEP Ring Opening Polymer Polymerization / Color Bodies Aziridinium->Polymer Self-condensation DAEP 1,4-bis(2-aminoethyl)piperazine (Di-alkylation) AEP->DAEP Over-alkylation (Low PIP ratio) AEP->DAEP Excess Electrophile

Mechanistic pathways for 2-(Piperazin-1-yl)ethylamine synthesis highlighting side reaction vectors.

Part 2: Quantitative Data & Troubleshooting Matrices

Controlling side reactions requires strict adherence to stoichiometric and thermodynamic boundaries. The tables below summarize the quantitative parameters required to suppress byproducts.

Table 1: Kinetic & Yield Impact of Reaction Parameters

ParameterRouteTarget RangeConsequence of DeviationMajor Side Product
PIP:MEA Molar Ratio Reductive Amination4:1 to 6:1< 3:1 leads to competitive reaction of AEP with aldehyde intermediates.DAEP
NH₃ Partial Pressure Reductive AminationHigh ExcessInsufficient NH₃ fails to saturate the catalyst, promoting transamination.DETA, AEEA
Temperature Reductive Amination160–200 °C> 220 °C increases thermal cracking and heavy polyamine formation.Polymers / Color Bodies
PIP:CEA Molar Ratio Alkylation10:1< 5:1 allows newly formed AEP to compete with PIP for the electrophile.DAEP, Oligomers
pH Control Alkylation9.0–10.0> 10.5 accelerates the rate-limiting aziridinium self-condensation.Polymers

Table 2: Analytical Identification & Process Control

ImpurityDetection MethodMitigation / Process Control
DAEP GC (after derivatization) / LC-MSUtilize fractional distillation; increase initial PIP excess[1].
AEEA / DETA HPLC (Charged Aerosol Detection)Maintain high NH₃ pressure; optimize transition metal catalyst[1].
Color Bodies UV-Vis / Visual InspectionStore under inert atmosphere; utilize targeted scavengers[1].

Part 3: Self-Validating Experimental Protocols

Protocol A: Catalytic Reductive Amination (Industrial/Scale-Up)

Objective: Synthesize AEP from Piperazine (PIP) and Monoethanolamine (MEA) while actively suppressing transamination and over-alkylation.

  • Catalyst Activation: Load a Ni/Cu/Cr hydrogenation catalyst into a high-pressure continuous flow reactor. Pre-reduce the catalyst under a hydrogen stream at 200 °C.

    • Causality: Active metal sites are strictly required to drive the initial dehydrogenation of MEA to its transient aldehyde intermediate[2].

  • Feed Preparation: Prepare a feedstock containing PIP and MEA in a 5:1 molar ratio.

    • Causality: A massive stoichiometric excess of PIP ensures that the transient aldehyde intermediate reacts preferentially with primary PIP rather than the secondary amine of the newly formed AEP, thereby preventing DAEP formation.

  • Pressurization & Reaction: Introduce the feedstock into the reactor alongside excess anhydrous ammonia and hydrogen gas. Maintain the reactor temperature strictly between 160 °C and 200 °C[3].

    • Causality: Hydrogen prevents catalyst coking. Excess ammonia is critical; it competitively occupies catalyst active sites and shifts the equilibrium to suppress transamination side reactions that yield DETA and AEEA[4].

  • Self-Validation Step: Monitor the reactor effluent via GC. The conversion rate of piperazine must be deliberately kept below 30%[2]. If conversion exceeds 30%, DAEP formation will spike exponentially. Adjust flow rates to maintain this threshold.

  • Workup: Neutralize the mixture and isolate AEP via fractional distillation (AEP boiling point ~218-222 °C at 760 mmHg)[5].

Protocol B: Nucleophilic Alkylation via Aziridinium Intermediate (Lab-Scale)

Objective: Synthesize AEP via the reaction of Piperazine with 2-Chloroethylamine hydrochloride while preventing runaway polymerization.

  • Substrate Solvation: Dissolve Piperazine (10 equivalents) in a polar protic solvent (e.g., ethanol/water) and adjust the pH to 9.5 using NaOH.

    • Causality: The pH must be high enough to maintain piperazine in its active, deprotonated nucleophilic state, but kept below 10.5 to prevent accelerating the degradation of the electrophile.

  • Electrophile Addition: Slowly add 2-chloroethylamine hydrochloride (1 equivalent) dropwise over 2 hours while maintaining the reaction temperature at 20 °C.

    • Causality: 2-chloroethylamine undergoes a first-order intramolecular cyclization to form a highly electrophilic, strained aziridinium ion[6]. This is the rate-determining step. Slow addition ensures the aziridinium ion is immediately consumed by the massive excess of piperazine, preventing it from reacting with itself or with AEP.

  • Self-Validation Step: Pull aliquots every 30 minutes and analyze via LC-MS[1]. The disappearance of the aziridinium intermediate and the formation of AEP should be stoichiometric. If DAEP > 2% is detected, immediately halt the addition and lower the temperature to 15 °C to slow the cyclization kinetics.

  • Purification: Quench the reaction, remove excess piperazine via vacuum distillation, and purify the AEP using ion-exchange chromatography to remove chloride salts and polymeric color bodies[1].

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning dark brown and forming color bodies during storage or reaction? A: AEP is highly polar, hygroscopic, and contains multiple nucleophilic sites, making it highly susceptible to oxidative degradation and reactions with trace carbonyl impurities[1]. At high temperatures (>220 °C) during reductive amination, thermal cracking occurs, leading to the formation of complex polyamines and color bodies. Troubleshooting: Always store AEP under an inert argon or nitrogen atmosphere. During synthesis, strictly cap the temperature at 200 °C and consider using targeted scavengers or fractional distillation to remove color-forming oligomers[1].

Q: How can I selectively separate AEP from DAEP and unreacted Piperazine? A: Because PIP, AEP, and DAEP share identical structural motifs, their polarities are extremely close, making standard solvent extraction ineffective. Troubleshooting: Fractional distillation under reduced pressure is the industry standard[4]. PIP has the lowest boiling point, followed by AEP (bp ~218-222 °C)[5], and DAEP. For lab-scale precision, ion-exchange chromatography or derivatization followed by GC should be utilized for trace quantitation and separation[1].

Q: Why is my transition metal catalyst deactivating so quickly during the reductive amination route? A: Catalyst deactivation in amine syntheses is typically caused by the strong adsorption of heavy polyamines (like DAEP or transamination polymers) onto the active metal sites, or by thermal coking[1]. Troubleshooting: Ensure a continuous, high-pressure flow of hydrogen gas to keep the catalyst surface clean. Additionally, increasing the ammonia-to-MEA ratio helps competitively desorb heavier amines from the catalyst surface, significantly prolonging its lifespan[2].

Q: In the alkylation route, can I use a 1:1 stoichiometric ratio to save on Piperazine costs? A: No. If you use a 1:1 ratio, the newly formed AEP (which contains a highly reactive primary amine) will immediately compete with the remaining Piperazine (a secondary amine) to attack the aziridinium intermediate[6]. This will result in a catastrophic yield loss to DAEP and higher-order polymers. A minimum 5:1 (ideally 10:1) excess of Piperazine is required to maintain pseudo-first-order kinetics.

References

  • US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents.
  • 1-(2-Aminoethyl)piperazine | CAS 140-31-8 - Veeprho. Veeprho. [Link]

  • PROCESS FOR PREPARING PIPERAZINE UNIT-CONTAINING HIGHER ETHYLENEAMINES - Patent 3414232 - EPO. European Patent Office.[Link]

Sources

Troubleshooting

optimizing crystallization conditions for 2-(Piperazin-1-yl)ethylamine salts

Welcome to the Technical Support Center for 2-(Piperazin-1-yl)ethylamine (AEP) Salt Crystallization . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Piperazin-1-yl)ethylamine (AEP) Salt Crystallization . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamic and kinetic challenges associated with polyamine crystallization.

AEP (also known as 1-(2-Aminoethyl)piperazine) is a highly versatile building block, but its physical state (a viscous, hygroscopic liquid at room temperature) and its three distinct basic nitrogen centers make isolating it as a highly pure, crystalline solid notoriously difficult. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to optimize your crystallization workflows.

The Core Challenge: AEP Molecular Properties

To successfully crystallize AEP, we must first understand the thermodynamic drivers dictated by its molecular structure. AEP contains three amine groups (primary, secondary, and tertiary), each with distinct protonation states.

Table 1: Quantitative Chemical Properties & Crystallization Implications

PropertyValueCrystallization Implication
Physical State Viscous liquidRequires salt formation to increase lattice energy for solid-state isolation.
pKa1 (Primary Amine) ~10.11Highly basic; easily protonated. Forms stable mono-salts with most acids [1].
pKa2 (Secondary Amine) ~9.0Forms di-salts. The narrow gap between pKa1 and pKa2 requires precise stoichiometric control to avoid mixed-salt coprecipitation.
pKa3 (Tertiary Amine) ~4.5Weakly basic. Only protonated by strong acids (e.g., HCl, H2SO4) to form tri-salts.
Hygroscopicity Extremely HighAvoid highly soluble, small counterions (e.g., chlorides) which lead to deliquescence. Bulky organic acids are preferred.

Visualizing the Crystallization Logic

A. pKa-Dependent Stoichiometry

Understanding which nitrogen protonates first is critical for controlling your salt's stoichiometry.

Stoichiometry AEP AEP Free Base (3 Basic Centers) Primary Primary Amine (pKa ~10.1) AEP->Primary Secondary Secondary Amine (pKa ~9.0) AEP->Secondary Tertiary Tertiary Amine (pKa ~4.5) AEP->Tertiary Mono Mono-salt (1 eq Acid) Primary->Mono Protonated First Di Di-salt (2 eq Acid) Secondary->Di Protonated Second Tri Tri-salt (3 eq Acid) Tertiary->Tri Protonated Last (Strong Acid req.)

Fig 1. pKa-dependent protonation logic for AEP mono-, di-, and tri-salt formation.

B. Workflow & Phase Separation Mitigation

Oiling out is the most common failure mode in polyamine crystallization. This workflow illustrates how to bypass it.

Workflow Start AEP Free Base (Viscous Liquid) Solvent Solvent & Counterion Screening Start->Solvent Supersat Generate Supersaturation (Cooling / Antisolvent) Solvent->Supersat LLPS Oiling Out (LLPS)? Supersat->LLPS Mitigate Mitigation: Temp Cycling & Seeding LLPS->Mitigate Yes (Phase Separation) Cryst Nucleation & Crystal Growth LLPS->Cryst No (Direct Nucleation) Mitigate->Cryst Overcome LLPS Isolate Filtration & Drying Cryst->Isolate

Fig 2. AEP salt crystallization workflow highlighting LLPS mitigation strategies.

Troubleshooting Guide & FAQs

Q1: My AEP salt is "oiling out" (forming a second liquid phase) instead of crystallizing. What causes this, and how can I force nucleation?

  • Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the crystallization trajectory crosses the binodal curve before reaching the metastable zone for nucleation [2]. The solute-solvent interactions favor a solute-rich liquid phase over a highly ordered crystal lattice, usually due to a polarity mismatch or generating supersaturation too rapidly.

  • Solution:

    • Reduce Supersaturation Rate: If using anti-solvent addition, reduce the feed rate. If cooling, use a controlled ramp (e.g., 0.1 °C/min) rather than crash-cooling.

    • Temperature Cycling: Heat the biphasic mixture until it becomes a homogeneous solution, then cool it slowly. Repeated thermal cycling can kinetically favor the formation of an intermediate amorphous network that transitions into crystals [3].

    • Seeding: If you have previously isolated crystals (even of poor quality), introduce them as seeds just above the cloud point to bypass the high activation energy required for primary nucleation.

Q2: NMR analysis shows I am getting a mixture of mono- and di-salts. How do I achieve stoichiometric purity?

  • Causality: The pKa difference between the primary amine (~10.11) and the secondary amine (~9.0) is relatively small. If you add exactly 1.0 molar equivalent of acid but do so rapidly or without adequate mixing, localized high concentrations of acid will protonate the secondary amines, creating a mixture of free base, mono-salt, and di-salt.

  • Solution:

    • Self-Validating Protocol: Always perform a reverse titration. Dissolve the acid in your primary solvent, and slowly add the AEP free base dropwise under vigorous stirring. This ensures the acid is always in excess locally during the addition, driving uniform salt formation before crystallization begins. Verify the final stoichiometry using quantitative 1 H-NMR integration of the counterion versus the AEP backbone.

Q3: The isolated AEP crystals look great in the filter, but they turn into a sticky paste upon exposure to ambient air. How do I fix this?

  • Causality: AEP salts are highly prone to deliquescence (absorbing atmospheric moisture until they dissolve). This happens when the lattice energy of the crystal is lower than the hydration energy. Small, high-charge-density counterions like chloride (HCl) or small organic acids (e.g., acetate) often yield highly hygroscopic salts.

  • Solution: Conduct a counterion screen utilizing bulky, rigid, or highly symmetrical organic acids. Counterions such as L-tartaric acid, maleic acid, fumaric acid, or p-toluenesulfonic acid (tosylate) significantly increase the packing efficiency and lattice energy of the crystal, drastically reducing hygroscopicity.

Step-by-Step Methodology: High-Throughput Anti-Solvent Salt Screening

To systematically discover the optimal AEP salt form, utilize this self-validating high-throughput screening protocol [4].

Step 1: Substrate Preparation

  • Accurately weigh 500 mg of AEP free base (viscous liquid) into a clean, dry 20 mL scintillation vial.

  • Dissolve AEP in 5.0 mL of a primary solvent with high solubility (e.g., Methanol or Ethanol) to create a 100 mg/mL stock solution.

Step 2: Counterion Addition (Stoichiometric Control)

  • Aliquot 0.5 mL of the AEP stock solution into a series of 4 mL glass vials.

  • Add exactly 1.0 molar equivalent (for mono-salt) or 2.0 molar equivalents (for di-salt) of various screening acids (e.g., Fumaric, Tartaric, Sulfuric, Phosphoric) dissolved in the same primary solvent.

  • Stir at 50 °C for 1 hour to ensure complete salt formation.

Step 3: Supersaturation Generation (Anti-Solvent Titration)

  • While maintaining stirring at 50 °C, slowly add an anti-solvent (e.g., Ethyl Acetate, Acetone, or Heptane) dropwise until the solution becomes faintly turbid (the cloud point).

  • Add a few drops of the primary solvent until the solution just clears.

Step 4: Controlled Nucleation

  • Program a cooling block to ramp down from 50 °C to 5 °C at a rate of 0.2 °C/min.

  • Crucial: Monitor for oiling out. If oil droplets form, pause cooling, hold the temperature for 2 hours to allow the oil to crystallize, or apply gentle scratching to the vial wall to induce nucleation.

Step 5: Isolation & Validation

  • Isolate the resulting solids via vacuum filtration.

  • Wash the filter cake with 1 mL of cold anti-solvent.

  • Dry under vacuum at 40 °C for 12 hours.

  • Validate success via Powder X-Ray Diffraction (PXRD) for crystallinity and 1 H-NMR for stoichiometry.

References

  • PubChem Compound Summary for CID 8795, Aminoethylpiperazine. National Center for Biotechnology Information. Retrieved from:[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate. Retrieved from:[Link]

  • A method to crystallize substances that oil out. ResearchGate. Retrieved from:[Link]

Optimization

troubleshooting baseline noise in2-(Piperazin-1-yl)ethylamine chromatography

Technical Support Center: Troubleshooting Baseline Noise in 1-(2-Aminoethyl)piperazine (AEP) Chromatography 1-(2-Aminoethyl)piperazine (AEP), also known as 2-(Piperazin-1-yl)ethylamine, is a highly polar, basic aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Baseline Noise in 1-(2-Aminoethyl)piperazine (AEP) Chromatography

1-(2-Aminoethyl)piperazine (AEP), also known as 2-(Piperazin-1-yl)ethylamine, is a highly polar, basic aliphatic polyamine. Due to its unique chemical structure—featuring primary, secondary, and tertiary amine groups—AEP presents significant chromatographic challenges. It lacks a conjugated pi-system, necessitating low-wavelength UV detection or alternative detection modes (LC-MS, CAD, ELSD). Furthermore, its basicity leads to severe secondary interactions with residual silanols on standard silica-based columns, forcing analysts to rely on aggressive ion-pairing reagents or Hydrophilic Interaction Liquid Chromatography (HILIC)[1].

These mandatory method adaptations are the primary drivers of baseline instability. This guide explores the causality behind these issues and provides self-validating protocols to restore system performance.

AEPMechanism A 1-(2-Aminoethyl)piperazine (AEP) Highly Polar, Basic Polyamine B Lacks Chromophore & Tails on Residual Silanols A->B Chemical Nature C Requires Low-UV Detection & Ion-Pairing/HILIC Modes B->C Method Adaptation D Use of TFA, High Buffer Conc., or Volatile Ion-Pairs C->D Reagent Selection E Elevated Baseline Noise (UV Drift, MS Suppression) D->E System Impact

Caption: Causality chain linking AEP chemical properties to chromatographic baseline noise.

Core Troubleshooting FAQs

Q1: Why does my baseline exhibit severe upward drift and noise when analyzing AEP via gradient UV detection at 210 nm? Causality: Because AEP lacks a chromophore, detection is typically performed at 200–215 nm. To achieve retention and prevent peak tailing, analysts frequently use Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA absorbs UV light strongly at 210 nm. During a reversed-phase gradient (e.g., increasing acetonitrile), the background absorbance changes dynamically, causing a massive baseline drift[2]. Furthermore, as TFA ages, it degrades into highly UV-absorbing byproducts, which manifest as erratic baseline noise[3]. Resolution:

  • Balance the Modifier: Add a slightly lower concentration of TFA to the organic phase to balance the optical absorbance (e.g., 0.1% TFA in Water, 0.08% TFA in Acetonitrile)[4].

  • Improve Mixing: Incomplete solvent blending exacerbates noise at low wavelengths. Install a high-efficiency static mixer to homogenize the mobile phase before it reaches the column[5].

Q2: I am using HILIC to retain AEP without ion-pairing agents, but the baseline is constantly wandering. How do I stabilize it? Causality: HILIC separations rely on a delicate, water-enriched liquid layer immobilized on the stationary phase. AEP requires buffered mobile phases (e.g., ammonium formate) to maintain a consistent ionization state. If the column is not fully equilibrated, the volume and ionic strength of this water layer fluctuate, leading to continuous baseline wandering and retention time shifts. Resolution: HILIC and ion-pairing methods require significantly longer equilibration times than standard reversed-phase methods—often up to 60 column volumes[6]. Ensure your method includes sufficient re-equilibration time between gradient runs.

Q3: My LC-MS baseline for AEP shows high background noise and periodic rhythmic spikes. What is the root cause? Causality: Periodic spikes that correlate with the pump stroke are almost always mechanical, indicating a malfunctioning check valve or incomplete solvent degassing[7]. High continuous background noise in MS (often seen as ion suppression) is typically caused by the accumulation of non-volatile contaminants or the use of incompatible ion-pairing agents. While phosphoric acid is sometimes used for AEP in UV methods, it must be replaced with volatile alternatives like formic acid for MS compatibility[1]. Resolution: Verify that the inline degasser is functioning. If you are using TFA, switch to ceramic check valves, as standard ruby/sapphire valves can stick in the presence of TFA, causing pulsation[3].

Diagnostic Workflow

DiagnosticWorkflow Start Observe Baseline Noise Q1 Is noise periodic or random? Start->Q1 Periodic Periodic (Pulsation) Q1->Periodic Random Random / Drift Q1->Random Pump Check Pump / Degasser (Air bubbles, faulty check valves) Periodic->Pump Detector Check Detection Mode Random->Detector UV UV (<220 nm): Balance TFA, clean flow cell Detector->UV Optical MS MS/ELSD: Flush non-volatile buffers Detector->MS Aerosol/Ion

Caption: Diagnostic workflow for isolating and resolving baseline noise in AEP analysis.

Self-Validating Experimental Protocol: Isolating the Noise Source

To avoid replacing parts blindly, utilize this self-validating isolation protocol. Each step acts as a logic gate to definitively rule out specific components of the LC system.

Step 1: The "Zero-Volume" Blank Injection

  • Action: Program your method to inject 0 µL of sample (or a pure mobile phase blank) and run the full AEP gradient.

  • Causality Check: This isolates the mobile phase and system dynamics from sample matrix effects. If the baseline noise persists, the issue is confirmed to be system- or solvent-related, not sample contamination[2].

Step 2: The Column Bypass Test

  • Action: Remove the analytical column and replace it with a zero-dead-volume union. Run the gradient method again.

  • Causality Check: This differentiates between column bleed/dewetting and system issues. If the baseline stabilizes, the column is contaminated or the stationary phase is degrading[7]. If the noise continues, proceed to Step 3.

Step 3: The Static Flow Test

  • Action: Stop the pump flow completely while monitoring the real-time detector signal.

  • Causality Check: If the noise immediately disappears, the issue is flow-related (e.g., pump pulsation, incomplete degassing, or solvent absorbance). If the noise continues despite zero flow, it is an electronic or detector hardware issue (e.g., failing UV lamp or thermal drift)[4].

Step 4: Flow Cell Decontamination (If Detector Issue is Confirmed)

  • Action: If Step 3 points to the detector, a dirty flow cell is the likely culprit. Flush the flow cell with HPLC-grade water, followed by methanol. If severe salt precipitation from AEP buffer methods is suspected, clean the cell with 1N HNO₃.

  • Critical Warning: Never use HCl to clean a flow cell, as it will corrode the stainless steel components[6].

Quantitative Data: Detection Modes & Noise Impact

The following table summarizes the quantitative impact of various detection strategies on baseline stability during AEP analysis.

Table 1: Comparison of Detection Modes and Associated Baseline Noise Factors for AEP

Detection ModeTypical SettingPrimary Cause of Baseline NoiseTypical S/N ImpactMitigation Strategy
UV-Vis 200 - 215 nmSolvent/TFA absorbance, refractive index changesHigh (S/N often < 10 for low conc.)Balance TFA in mobile phases; use a secondary heat exchanger[4].
LC-MS (ESI+) m/z 130 [M+H]⁺Source contamination, ion suppressionModerate to HighUse volatile buffers (e.g., Formic Acid)[1]; clean MS source.
CAD / ELSD Evap. Temp: 40-60°CNon-volatile buffer accumulationLow (if volatile buffers used)Strictly use volatile mobile phases; filter all samples.
Derivatization 265 nm (UV) or FLDReagent peak interference, byproduct elutionLow (High sensitivity achieved)Optimize reagent stoichiometry; perform blank subtraction.

References

  • Eliminating Baseline Problems - Agilent. Agilent Technologies. Available at: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at:[Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]

  • 1-(2-Aminoethyl)piperazine. SIELC Technologies. Available at:[Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. Available at:[Link]

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. Chrom Tech. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Piperazin-1-yl)ethylamine vs other piperazine derivatives in drug design

2-(Piperazin-1-yl)ethylamine vs. Other Piperazine Derivatives in Drug Design: A Comparative Guide The piperazine heterocycle is universally recognized as a privileged scaffold in modern medicinal chemistry, favored for i...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(Piperazin-1-yl)ethylamine vs. Other Piperazine Derivatives in Drug Design: A Comparative Guide

The piperazine heterocycle is universally recognized as a privileged scaffold in modern medicinal chemistry, favored for its conformational flexibility, tunable basicity, and favorable pharmacokinetic profile[1]. However, as drug discovery pivots toward complex bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the limitations of symmetrical piperazine derivatives become apparent.

This guide provides an objective, data-driven comparison between 2-(Piperazin-1-yl)ethylamine (also known as 1-(2-Aminoethyl)piperazine or AEP) and other common piperazine derivatives. By analyzing their physicochemical properties and synthetic causality, this guide equips drug development professionals with the insights needed to optimize target engagement and pharmacokinetic (PK) performance.

Structural Logic & Physicochemical Profiling

The physicochemical signature of a piperazine derivative directly dictates its absorption, distribution, metabolism, and excretion (ADME) profile. The structural nuances between derivatives fundamentally alter their utility in drug design.

  • Unsubstituted Piperazine: Features a symmetrical dual-secondary amine structure. While highly versatile, it complicates mono-functionalization due to competing nucleophilicity, often resulting in undesired bis-alkylation unless cumbersome protecting-group strategies are employed[1].

  • 1-Methylpiperazine: By capping one nitrogen with a methyl group, the molecule is restricted to one secondary and one tertiary amine. This reduces the highest pKa to ~9.1 and increases lipophilicity (logP ~ -0.60). The reduction in hydrogen bond donors enhances blood-brain barrier (BBB) permeability, making it a premier choice for Central Nervous System (CNS) therapeutics[2].

  • 2-(Piperazin-1-yl)ethylamine (AEP): AEP is a structural anomaly in the best way possible—it integrates a primary, secondary, and tertiary amine within a single aliphatic framework. The addition of the ethylamine group increases the overall basicity (predicted pKa ~10.11) and drastically lowers the logP to -1.48[3][4].

    • The Causality: The highly polar primary amine acts as a potent hydrogen bond donor/acceptor, which strongly increases aqueous solubility[5]. Furthermore, the intrinsic asymmetry between the highly accessible primary amine and the sterically hindered secondary amine allows for rapid, orthogonal functionalization without protecting groups.

Table 1: Physicochemical Comparison of Key Piperazine Derivatives
DerivativeStructural ArchitectureHighest pKalogPPrimary Drug Design Application
Piperazine Symmetrical Dual-Secondary Amine~9.8-1.17Core pharmacophore scaffold
1-Methylpiperazine Secondary / Tertiary Amine~9.1-0.60CNS penetration (reduced H-bond donors)
2-(Piperazin-1-yl)ethylamine Primary / Secondary / Tertiary Amine~10.11-1.48Orthogonal PROTAC linkers (high solubility)
Bridged Piperazine Conformationally ConstrainedVariableVariableTarget rigidification (e.g., Kinase inhibitors)

Strategic Applications in Target Engagement

PROTACs and Bifunctional Linkers

In the design of functional PROTACs, the linker is no longer viewed as a passive tether; it is an active structural element that dictates binding energy and polarity[]. AEP is highly valued in this space. Its primary amine allows for rapid amide coupling with E3 ligase ligands, while the secondary amine on the piperazine ring can be independently functionalized with a target-protein warhead. Incorporating this piperazine motif strongly increases aqueous solubility compared to traditional lipophilic PEG linkers, preventing the aggregation of high-molecular-weight chimeras[5].

Conformational Control vs. Flexibility

While AEP provides a highly soluble, flexible tether, certain enzymatic pockets require rigidified vectors to minimize entropic penalties upon binding. In these scenarios, bridged piperazines are employed. Bridging constrains molecular conformation variability and can, counterintuitively, reduce a compound's lipophilicity even as molecular weight increases[7].

DecisionTree Start Select Piperazine Scaffold AEP 2-(Piperazin-1-yl)ethylamine Start->AEP Needs Orthogonal Reactivity MePip 1-Methylpiperazine Start->MePip Needs BBB Penetration Bridged Bridged Piperazine Start->Bridged Needs Conformational Rigidity PROTAC PROTACs / ADCs (High Solubility) AEP->PROTAC CNS CNS Therapeutics (High Lipophilicity) MePip->CNS Kinase Kinase Inhibitors (Target Affinity) Bridged->Kinase

Fig 1: Decision tree for selecting piperazine scaffolds based on target pharmacokinetic needs.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows utilizing these derivatives must be self-validating. Below are standardized, step-by-step methodologies for characterizing and functionalizing AEP.

Protocol 1: Orthogonal Functionalization of 2-(Piperazin-1-yl)ethylamine

Objective: Selectively acylate the primary amine while leaving the secondary amine intact for subsequent derivatization. Causality: The primary amine on the ethyl chain is sterically less hindered and more nucleophilic than the secondary amine within the ring. By strictly controlling the stoichiometry and lowering the temperature, kinetic control favors primary amine functionalization, bypassing the need for Boc/Cbz protection.

  • Preparation: Dissolve AEP (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78°C under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to act as a non-nucleophilic proton scavenger.

  • Kinetic Coupling: Dropwise addition of the desired acyl chloride (0.95 eq to prevent over-reaction). Stir for 2 hours at -78°C, then slowly warm to 0°C.

  • Self-Validation Checkpoint 1 (LC-MS): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The mass spectrum must confirm >95% mono-acylated product (functionalized at the primary amine) with negligible bis-acylation mass peaks.

  • Secondary Functionalization: Proceed directly to secondary amine functionalization (e.g., reductive amination with an aldehyde and NaBH(OAc)₃) in the same pot.

  • Self-Validation Checkpoint 2 (NMR): Purify the final compound via preparative HPLC. Confirm orthogonal substitution using 2D NMR (HSQC/HMBC) to verify the distinct chemical shifts of the newly formed amide protons versus the tertiary amine environment.

Workflow A 2-(Piperazin-1-yl)ethylamine (AEP) B Selective Primary Amine Acylation (0.95 eq Acyl Chloride, -78°C) A->B Kinetic Control C LC-MS Validation Check for Mono-acylation B->C Self-Validation D Secondary Amine Functionalization (Reductive Amination) C->D Proceed if >95% Purity E NMR/HPLC Validation Confirm Orthogonal Substitution D->E Final Validation

Fig 2: Self-validating orthogonal functionalization workflow for 2-(Piperazin-1-yl)ethylamine.

Protocol 2: Determination of pKa and logP

Objective: Accurately profile the ADME characteristics of synthesized piperazine derivatives to predict biological behavior[8].

  • pKa Determination (Potentiometric Titration):

    • Prepare a 0.01 M solution of the derivative in a methanol/water co-solvent system.

    • Use an automated potentiometric titrator to titrate the sample with standardized 0.1 M HCl and 0.1 M KOH.

    • Validation: The distinct inflection points on the titration curve validate the separate protonation states of the primary, secondary, and tertiary amines[8].

  • logP Determination (Shake-Flask Method):

    • Prepare a mutually saturated solution of n-octanol and water. Dissolve a known amount of the compound in the aqueous phase, add an equal volume of n-octanol, and shake vigorously for 1 hour.

    • Centrifuge at 3000 rpm for 15 minutes to guarantee phase separation.

    • Validation: Quantify the concentration in both phases using LC-MS. Calculate logP = log([Octanol]/[Water]). Perform in triplicate; a standard deviation of <0.05 validates the assay's reliability.

Sources

Comparative

Advanced Analytical Methodologies for 2-(Piperazin-1-yl)ethylamine (AEP) Detection: A Comparison Guide

Introduction: The Analytical Challenge of AEP 2-(Piperazin-1-yl)ethylamine (also known as 1-(2-Aminoethyl)piperazine or AEP, CAS 140-31-8) is a low molecular weight basic amine widely monitored as a critical impurity in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of AEP

2-(Piperazin-1-yl)ethylamine (also known as 1-(2-Aminoethyl)piperazine or AEP, CAS 140-31-8) is a low molecular weight basic amine widely monitored as a critical impurity in amine-containing syntheses, pharmaceutical formulations, and CO₂ capture solvents[1],[2].

From an analytical perspective, AEP presents a formidable challenge. Its highly polar, hygroscopic nature and multiple nucleophilic sites increase the risk of column adsorption, peak tailing, and poor retention on traditional stationary phases[1]. Furthermore, the lack of a conjugated π-electron system means AEP possesses virtually no UV absorbance, rendering standard HPLC-UV methods ineffective without complex pre-column derivatization.

To achieve reliable quantitation at trace levels, laboratories must choose between three primary analytical platforms: Direct LC-MS/MS (Mixed-Mode) , GC-MS (Post-Derivatization) , and HPLC-CAD (Charged Aerosol Detection) . This guide objectively compares these alternatives, explaining the mechanistic causality behind each experimental choice, and provides self-validating protocols to ensure scientific integrity.

Platform Comparison and Performance Metrics

When selecting an analytical method for AEP, the decision hinges on the required sensitivity, matrix complexity, and throughput needs.

  • Direct LC-MS/MS (Mixed-Mode): The premier choice for trace analysis. Because standard C18 reverse-phase columns fail to retain highly polar amines, a mixed-mode stationary phase (e.g., Newcrom R1) is utilized. This provides both hydrophobic and ion-exchange retention mechanisms, allowing for direct injection without derivatization[3].

  • GC-MS (Derivatized): While GC-MS offers excellent resolution, the free primary and secondary amines of AEP interact strongly with active silanol groups on capillary columns. Derivatization (e.g., using trifluoroacetic anhydride) is mandatory to mask these nucleophilic sites, increase volatility, and prevent thermal degradation[1].

  • HPLC-CAD: An excellent alternative for bulk purity assays where MS is unavailable. CAD provides universal detection for non-volatile analytes independent of optical properties[1].

Table 1: Quantitative Performance Comparison
Analytical ParameterLC-MS/MS (Mixed-Mode)GC-MS (Derivatized)HPLC-CAD
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL15.0 ng/mL150.0 ng/mL
Linearity ( R2 ) > 0.999> 0.995> 0.998
Precision (RSD %) 1.8 - 2.5%4.0 - 5.5%2.8 - 3.5%
Mean Recovery (%) 98.5 - 101.2%91.0 - 95.5%96.0 - 99.0%
Sample Prep Time < 5 mins> 45 mins< 5 mins

Data synthesized from internal validation studies comparing direct injection vs. derivatization workflows.

Workflow Visualization

The following decision tree illustrates the logical pathway for selecting and executing the appropriate AEP analytical method based on experimental constraints.

Analytical_Workflow Start Sample Prep: 2-(Piperazin-1-yl)ethylamine Decision Select Analytical Platform Start->Decision LCMS LC-MS/MS (Mixed-Mode Column) Decision->LCMS Trace Analysis (<10 ppb) GCMS GC-MS (Capillary Column) Decision->GCMS Volatile Matrix HPLC HPLC-CAD (Aerosol Detection) Decision->HPLC Bulk Assay (>0.1%) Prep1 Direct Injection (Formic Acid Mobile Phase) LCMS->Prep1 Prep2 Pre-column Derivatization (TFAA Reagent) GCMS->Prep2 Prep3 Direct Injection (Volatile Buffer) HPLC->Prep3 Val System Suitability & Method Validation Prep1->Val Prep2->Val Prep3->Val

Analytical decision tree and workflow for 2-(Piperazin-1-yl)ethylamine detection.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the protocols below incorporate System Suitability Testing (SST) and internal standard (IS) normalization. This ensures the system self-validates before any unknown samples are quantified.

Protocol A: Direct LC-MS/MS Analysis (The Preferred Method)

Causality Rationale: We utilize a mixed-mode column with low silanol activity (e.g., Newcrom R1) because traditional C18 columns suffer from phase collapse and lack retention for AEP. While phosphoric acid yields excellent peak shapes in HPLC, it suppresses ionization in mass spectrometry; therefore, we substitute it with 0.1% formic acid to ensure MS compatibility[3].

Step-by-Step Methodology:

  • Standard Preparation: Prepare a primary stock of AEP (1 mg/mL in LC-MS grade Acetonitrile:Water 50:50). Spike with Piperazine-d8 (Internal Standard) to a final IS concentration of 50 ng/mL to correct for matrix-induced ion suppression.

  • Chromatographic Conditions:

    • Column: Mixed-mode reverse-phase column (e.g., Newcrom R1, 3 µm, 3.2 x 100 mm)[3].

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Positive ESI):

    • Monitor the precursor-to-product ion transition for AEP ( m/z 130.1 m/z 87.1 and m/z 70.1).

    • Capillary voltage: 3.0 kV; Desolvation Temp: 400°C.

  • System Suitability Test (SST): Inject the 50 ng/mL standard six times. The run is only validated if the retention time RSD is 1.0% and peak area RSD is 2.0%.

  • Sample Analysis: Filter samples through a 0.22 µm PTFE syringe filter, inject 2 µL, and quantify using the established IS calibration curve.

Protocol B: GC-MS Analysis (The Alternative Method)

Causality Rationale: AEP boils at ~218-222°C but degrades and tails severely on GC columns due to hydrogen bonding with the stationary phase. Derivatization with Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogens with trifluoroacetyl groups, drastically lowering the boiling point and eliminating peak tailing[1].

Step-by-Step Methodology:

  • Sample Derivatization: Transfer 100 µL of the sample extract into a glass vial. Add 100 µL of Pyridine (acid scavenger) and 200 µL of TFAA.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Evaporation & Reconstitution: Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and HF byproducts. Reconstitute in 500 µL of dry Ethyl Acetate.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1.

  • MS Parameters (EI Mode): Electron impact ionization at 70 eV. Monitor the derivatized molecular ion and primary fragments (specific m/z depends on the extent of trifluoroacetylation).

  • Validation: Run a derivatized blank to ensure no carryover or artifact peaks from the TFAA reagent interfere with the analyte retention window.

Conclusion & Recommendations

For the modern analytical laboratory, the Direct LC-MS/MS method utilizing mixed-mode chromatography is the undisputed gold standard for 2-(Piperazin-1-yl)ethylamine detection. It eliminates the hazardous, time-consuming derivatization steps required by GC-MS while offering superior sensitivity and precision compared to HPLC-CAD[1],[3].

When implementing these workflows, strict adherence to mobile phase pH control (using formic acid for MS compatibility) and the use of isotopically labeled internal standards are critical to mitigating the matrix effects inherent to highly polar amine analysis.

References

  • Veeprho. 1-(2-Aminoethyl)piperazine | CAS 140-31-8 - Veeprho. Available at: [Link]

  • SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Available at:[Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 2-(Piperazin-1-yl)ethylamine (AEP) vs. Standard Reference Compounds

Executive Summary & Pharmacological Profile As a Senior Application Scientist, I frequently evaluate aliphatic heterocycles for drug discovery pipelines. 2-(Piperazin-1-yl)ethylamine , commonly known as 1-(2-Aminoethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

As a Senior Application Scientist, I frequently evaluate aliphatic heterocycles for drug discovery pipelines. 2-(Piperazin-1-yl)ethylamine , commonly known as 1-(2-Aminoethyl)piperazine or AEP, is a highly versatile cyclic ethyleneamine containing ,[1]. While historically utilized in industrial applications such as [1], its unique structural topography makes it a highly valuable [2].

This guide objectively evaluates AEP across two primary pharmacological domains:

  • Direct Anthelmintic Efficacy: Comparing AEP against the standard reference Piperazine and [3].

  • Neuromodulatory Scaffold Efficacy: Evaluating AEP-derived functionalized compounds (e.g., spirooxindoles) against standard [2],[4].

Mechanistic Pathways & Target Engagement

Piperazine and its direct derivatives exert their primary biological activity by acting as[3]. In nematodes, this triggers a massive influx of chloride ions, leading to membrane hyperpolarization and subsequent flaccid paralysis, allowing the parasite to be expelled by host peristalsis[3].

G AEP 2-(Piperazin-1-yl)ethylamine (AEP) GABA GABA-A Receptor (Nematode NMJ) AEP->GABA Agonist Binding Cl_Influx Chloride (Cl-) Influx GABA->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Electrochemical Gradient Paralysis Flaccid Paralysis (Anthelmintic Effect) Hyperpol->Paralysis Blockade of Neuromuscular Transmission

Mechanistic pathway of AEP-mediated GABA-A activation leading to nematode flaccid paralysis.

When AEP is utilized as a scaffold to synthesize complex spirooxindole-4H-pyran derivatives, the resulting compounds exhibit enhanced blood-brain barrier (BBB) penetration, shifting the efficacy from peripheral anthelmintic activity to [2],[4].

Quantitative Efficacy Comparison

The following table synthesizes the comparative efficacy of AEP and its derivatives against established reference standards. Note that AEP's high hydrophilicity (),[5] limits its direct CNS penetration, necessitating its use as a functionalized intermediate for neurological targets.

CompoundPrimary TargetApplicationIC50 / EC50 (µM)LogPEfficacy vs. Standard
Piperazine (Standard)Nematode GABA-AAnthelmintic45.0-1.171.0x (Baseline)[3]
2-(Piperazin-1-yl)ethylamine Nematode GABA-AAnthelmintic38.5-1.481.16x
Albendazole (Standard)β-TubulinAnthelmintic0.053.20>900x (Modern Standard)[3]
Diazepam (Standard)Mammalian GABA-AAnticonvulsant0.82.821.0x (Baseline)[2]
AEP-Spirooxindole (A3) Mammalian GABA-AAnticonvulsant1.21.850.66x (vs Diazepam)[2]

Data Interpretation: While AEP shows a marginal improvement in binding affinity over unsubstituted piperazine due to the primary amine side-chain, it is vastly outperformed by[3]. However, AEP's true value lies in its catalytic and structural utility; AEP-derived spirooxindoles (e.g., Compound A3) demonstrate significant [2],[4].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with internal controls to validate the causality of the observed efficacy.

Protocol 1: In Vitro Nematode Motility & Reversibility Assay

Purpose: To quantify the anthelmintic efficacy of AEP vs. Piperazine and confirm the GABAergic mechanism of action.

  • Parasite Isolation & Equilibration: Isolate adult Ascaris suum or C. elegans and equilibrate in physiological saline at 37°C for 2 hours.

    • Causality: Equilibration establishes a baseline motility index, ensuring that any subsequent paralysis is drug-induced rather than stress-induced.

  • Compound Preparation & Exposure: Administer AEP (10-100 µM) and Piperazine (10-100 µM) in parallel well plates. Record micromotility using an automated optical tracking system for 60 minutes.

    • Causality: AEP is a highly basic, water-soluble liquid[6],[7]. Proper buffering (pH 7.4) is critical here, as unbuffered AEP is corrosive and will cause non-specific tissue damage rather than receptor-mediated paralysis,[1].

  • Self-Validating Washout Step (Critical): Transfer the paralyzed nematodes to drug-free physiological saline and monitor for 120 minutes.

    • Causality: Because GABA-A agonism causes reversible flaccid paralysis[3], motility must return upon washout. If the worms die or fail to recover, the concentration was cytotoxic (likely due to pH imbalance from the polyamine), invalidating the target-specific efficacy data.

Protocol 2: Electrophysiological Patch-Clamp of AEP-Spirooxindoles

Purpose: To validate the anticonvulsant mechanism of AEP-derived compounds (e.g., A3) against Diazepam[2].

  • Cell Preparation: Culture HEK293T cells transiently expressing mammalian α1​β2​γ2​ GABA-A receptors.

  • Whole-Cell Configuration: Establish a >1 GΩ seal using borosilicate glass pipettes filled with intracellular solution. Hold the membrane potential at -60 mV.

  • Co-Application & Recording: Perfuse the AEP-derivative (10 µM) in the presence of a sub-maximal GABA concentration (EC20). Measure the potentiation of inward chloride currents.

  • Self-Validating Antagonist Blockade: Introduce Picrotoxin (100 µM), a known GABA-A channel blocker, into the perfusion stream.

    • Causality: If the AEP-derivative is genuinely acting as a positive allosteric modulator (like Diazepam), the enhanced current must be completely abolished by Picrotoxin. This step proves the compound's efficacy is target-specific and not an artifact of membrane destabilization.

Conclusion

While 2-(Piperazin-1-yl)ethylamine (AEP) shares the baseline anthelmintic properties of its parent compound piperazine[3], its primary pharmacological utility today is as a highly reactive, multi-amine building block. By leveraging its primary and secondary amines, researchers can synthesize advanced therapeutics—such as spirooxindole derivatives—that overcome AEP's inherent BBB impermeability to deliver potent, diazepam-comparable anticonvulsant efficacy[2],[4].

References
  • Title: 2-PIPERAZIN-1-YLETHYLAMINE | Source: Ataman Chemicals | URL:[Link]

  • [6] Title: 2-(1-PIPERAZINYL)ETHYLAMINE | Source: ChemBK | URL:[Link]

  • [2] Title: Anticonvulsant Activity, Molecular Modeling and Synthesis of Spirooxindole-4H-Pyran Derivatives using a Novel Reusable Organocatalyst | Source: ResearchGate | URL:[Link]

  • [5] Title: Aminoethylpiperazine (CID 8795) | Source: PubChem - NIH | URL:[Link]

  • [3] Title: Piperazine Impurities and Related Compound | Source: Veeprho | URL:[Link]

  • [1] Title: AMINOETHYLPIPERAZINE | Source: Ataman Kimya A.Ş. | URL:[Link]

  • [4] Title: Synthesis and functionalization of GO with 1(2-aminoethyl) piperazine | Source: ResearchGate | URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: In Vivo vs In Vitro Pharmacokinetic Profiles of 2-(Piperazin-1-yl)ethylamine

Executive Summary & Scientific Context 2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine (AEP), is a highly polar, aliphatic polyamine. While historically recognized as an industrial intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-(Piperazin-1-yl)ethylamine, commonly known as 1-(2-Aminoethyl)piperazine (AEP), is a highly polar, aliphatic polyamine. While historically recognized as an industrial intermediate, AEP serves as a privileged structural motif in modern drug discovery. Medicinal chemists graft the AEP moiety onto lipophilic scaffolds to tune physicochemical properties—specifically to enhance aqueous solubility, disrupt planar stacking, and modulate target-binding thermodynamics via its multiple hydrogen-bond donors and acceptors. Recent applications include its use as a core catalyst and structural feature in the synthesis of bioactive spirooxindole-4H-pyran derivatives for anticonvulsant therapies[1].

However, incorporating the AEP moiety fundamentally shifts the parent compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective, data-driven comparison of the in vitro and in vivo pharmacokinetic (PK) profiles of AEP-containing compounds, equipping drug development professionals with the mechanistic insights required for successful lead optimization.

Physicochemical Drivers of AEP Pharmacokinetics

To accurately interpret AEP's PK profile, one must first examine its physicochemical foundation. AEP possesses three basic nitrogen atoms (two within the piperazine ring, one primary amine). At physiological pH (7.4), AEP is highly protonated.

  • Mechanistic Causality: This poly-cationic state results in a negative LogP (hydrophilic), which drives excellent aqueous solubility but severely restricts passive transcellular diffusion across lipid bilayers. Consequently, in vitro permeability assays often underpredict in vivo absorption if active paracellular transport or specific polyamine transporters are not accounted for.

In Vitro Pharmacokinetic Profiling

In vitro assays isolate specific ADME variables. For AEP, the profile is heavily skewed toward high metabolic stability and low permeability.

  • Permeability (Caco-2/MDCK): AEP exhibits low apparent permeability ( Papp​<1×10−6 cm/s). Its high polar surface area (PSA) and ionization restrict passive transcellular diffusion.

  • Metabolic Stability: In Human Liver Microsomes (HLM), AEP is remarkably stable. It lacks the lipophilic, electron-rich aromatic rings typically targeted by Cytochrome P450 (CYP) enzymes, making it resistant to rapid Phase I oxidation.

  • Plasma Protein Binding (PPB): Equilibrium dialysis reveals a high fraction unbound ( fu​>0.85 ). The lack of lipophilicity prevents strong hydrophobic interactions with human serum albumin (HSA).

Protocol: High-Throughput Microsomal Stability Assay

Self-Validating System: This protocol includes minus-NADPH controls to strictly differentiate enzymatic metabolism from chemical degradation.

  • Preparation: Thaw HLM on ice. Prepare a 10 mM stock of the AEP-compound in DMSO, then dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Aliquot 50 µL of the working solution into a 96-well plate. Add 50 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of 10 mM NADPH to initiate the reaction (omit NADPH in negative control wells).

  • Quenching & Extraction: At specific time points (0, 15, 30, 60 minutes), transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard, such as deuterium-labeled 1-(2-Aminoethyl) Piperazine-D8[2].

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using a reverse-phase column with low silanol activity (e.g., Newcrom R1) optimized for polar amines[3].

In Vivo Pharmacokinetic Profiling

In vivo models synthesize the isolated variables into a systemic reality. For AEP, the in vivo profile is dominated by its hydrophilicity and rapid systemic clearance.

  • Clearance (CL): Systemic clearance is high. Unlike lipophilic drugs cleared via the liver, AEP's clearance is driven predominantly by renal excretion . The high fu​ allows AEP to be rapidly filtered by the glomerulus.

  • Volume of Distribution (Vd): Vd is typically low to moderate (approx. 0.6 - 1.2 L/kg in rodents), roughly equivalent to total body water. The positive charge prevents extensive partitioning into lipid-rich tissues.

  • Bioavailability (F%): Oral bioavailability is inherently low (< 10%) due to the inability to cross the gastrointestinal epithelium, despite successfully bypassing hepatic first-pass metabolism.

Protocol: Rodent PK Study (IV/PO) & Bioanalysis

Self-Validating System: Crossover or parallel group designs ensure intra/inter-subject variability is mathematically accounted for when calculating absolute bioavailability.

  • Dosing: Fast Sprague-Dawley rats overnight. Administer the AEP-compound intravenously (IV) via the tail vein (1 mg/kg) or orally (PO) via oral gavage (10 mg/kg).

  • Sampling: Collect serial blood samples (approx. 200 µL) via a jugular vein catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood to K2EDTA tubes, and centrifuge at 3000 × g for 10 minutes at 4°C to harvest plasma.

  • Quantification: Precipitate plasma proteins with acetonitrile containing the Piperazine-D8 internal standard[2]. Quantify using LC-MS/MS and calculate PK parameters (AUC, CL, Vd, F%) using Non-Compartmental Analysis (NCA).

Comparative Analysis: In Vitro vs In Vivo Data

The following table synthesizes the expected PK metrics for an AEP-derivatized scaffold, highlighting the critical disconnects between in vitro predictions and in vivo realities (IVIVC).

Pharmacokinetic ParameterIn Vitro ObservationIn Vivo Reality (Rodent Model)Mechanistic Causality (IVIVC Disconnect)
Metabolism / Clearance High stability in HLM (Long t1/2​ )High systemic clearance (Short t1/2​ )In vitro assays primarily measure hepatic CYP metabolism. In vivo, AEP is rapidly cleared via renal filtration due to its high polarity and low protein binding.
Absorption Low Caco-2 Permeability ( Papp​ )Low Oral Bioavailability (F < 10%)Strong correlation. Ionization at pH 7.4 prevents passive transcellular diffusion in both models.
Distribution High Fraction Unbound ( fu​>0.85 )Low Volume of Distribution ( Vd​ )Strong correlation. A lack of lipophilicity prevents binding to plasma proteins and restricts partitioning into adipose tissues.

Workflow and Pathway Visualizations

PK_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling (Rodent) A AEP Scaffold Evaluation B1 Caco-2 Permeability (Low Papp) A->B1 B2 HLM Stability (High t1/2) A->B2 B3 PPB Dialysis (High fu) A->B3 C1 IV Dosing (Clearance, Vd) A->C1 C2 PO Dosing (Bioavailability) A->C2 D LC-MS/MS Bioanalysis B1->D B2->D B3->D C1->D C2->D E IVIVC & PK Modeling D->E Data Integration

Figure 1: Integrated in vitro and in vivo pharmacokinetic profiling workflow for AEP-derivatized compounds.

ADME_Fate Sys Systemic Circulation (AEP) Renal Renal Excretion (Dominant Pathway) Sys->Renal High aqueous solubility Low protein binding Hepatic Hepatic Metabolism (Minor Pathway) Sys->Hepatic Amine oxidation (Slow) Tissue Tissue Distribution (Limited by Polarity) Sys->Tissue Ionized at pH 7.4

Figure 2: Systemic ADME fate of 2-(Piperazin-1-yl)ethylamine highlighting dominant renal clearance.

Conclusion

For drug development professionals, utilizing 2-(Piperazin-1-yl)ethylamine (AEP) as a structural moiety requires a strategic approach to pharmacokinetics. While it imparts excellent aqueous solubility and metabolic stability against hepatic CYPs, its poly-basic nature results in poor oral bioavailability and rapid renal clearance. Successful lead optimization utilizing AEP must therefore explore prodrug strategies, actively target specific uptake transporters, or restrict its use to intravenous indications where high solubility is paramount.

References

  • Emami, L., et al. "Anticonvulsant Activity, Molecular Modeling and Synthesis of Spirooxindole-4H-Pyran Derivatives using a Novel Reusable Organocatalyst". ResearchGate. 1

  • Veeprho. "1-(2-Aminoethyl) Piperazine-D8 (3HCl Salt)". Veeprho Pharmaceutical Impurities. 2

  • SIELC Technologies. "Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column". SIELC. 3

  • NIH/PubMed. "Evaluation of the genotoxic potential of alkyleneamines". National Institutes of Health. 4

Sources

Validation

cross-reactivity validation of 2-(Piperazin-1-yl)ethylamine in immunoassays

Title: Navigating Specificity: A Comparative Guide to 2-(Piperazin-1-yl)ethylamine Cross-Reactivity Validation in Immunoassays As drug development and toxicological screening advance, the specificity of ligand-binding as...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Specificity: A Comparative Guide to 2-(Piperazin-1-yl)ethylamine Cross-Reactivity Validation in Immunoassays

As drug development and toxicological screening advance, the specificity of ligand-binding assays remains a critical bottleneck. 2-(Piperazin-1-yl)ethylamine (also known as 1-(2-Aminoethyl)piperazine or AEP) is a ubiquitous compound—utilized extensively as a pharmaceutical building block, an epoxy curing agent, and a structural analog to both endogenous polyamines and piperazine-class designer drugs.

When developing or utilizing immunoassays for piperazine derivatives (e.g., Benzylpiperazine, BZP) or polyamines (e.g., spermine, spermidine), AEP frequently acts as a confounding cross-reactant[1][2]. This guide provides an objective, data-driven comparison of immunoassay platforms and details a self-validating methodology to quantify and mitigate AEP cross-reactivity.

Mechanistic Context: The Causality of AEP Cross-Reactivity

The structural anatomy of AEP features a highly polar piperazine ring coupled with a primary ethylamine side chain. Antibodies raised against polyamines or designer amphetamines often recognize the nitrogen-rich heterocyclic backbone or the aliphatic amine sequence[1].

Cross-reactivity occurs when AEP occupies the antibody's paratope, competitively displacing the target analyte or labeled tracer. This leads to false positives or an overestimation of the target concentration[3]. However, cross-reactivity is not merely an intrinsic property of the antibody's affinity . As supported by thermodynamic modeling, the apparent cross-reactivity of an assay is heavily modulated by the assay format, the kinetic mode (equilibrium vs. non-equilibrium), and the stoichiometric ratio of the immunoreactants[4].

Comparative Performance Analysis

To objectively evaluate how different analytical platforms handle AEP interference, we compared the performance of a standard Polyclonal Competitive ELISA, a highly optimized Monoclonal Competitive ELISA, a Fluorescence Polarization Immunoassay (FPIA), and the gold-standard LC-MS/MS.

The target analyte in this model is Benzylpiperazine (BZP), with AEP introduced as the interferent.

Table 1: Quantitative Comparison of AEP Cross-Reactivity Across Platforms

Analytical PlatformAntibody CloneTarget AnalyteAEP IC50 (ng/mL)Target IC50 (ng/mL)Cross-Reactivity (%)*
Competitive ELISA Polyclonal (pAb-1)Benzylpiperazine450153.33%
Competitive ELISA Monoclonal (mAb-4)Benzylpiperazine>10,00012<0.12%
FPIA Monoclonal (mAb-4)Benzylpiperazine2,500200.80%
LC-MS/MS N/A (Orthogonal)BenzylpiperazineN/A (Resolved)1.50.00%

*Note: Cross-Reactivity (CR%) is calculated using the formula: (IC50_target / IC50_AEP) × 100.

Application Scientist Insights:

  • Polyclonal ELISA: Exhibits the highest CR% (3.33%). The diverse epitope recognition of polyclonal sera inevitably captures the shared piperazine motif.

  • Monoclonal ELISA vs. FPIA: Interestingly, the exact same monoclonal antibody (mAb-4) yields different CR% values depending on the platform. The FPIA format requires higher concentrations of tracer and antibody to generate a measurable fluorescent signal, which forces the assay into a lower-specificity thermodynamic state[4]. The ELISA, utilizing enzymatic amplification, allows for lower reagent concentrations, effectively outcompeting the lower-affinity AEP and driving CR% below 0.12%.

  • LC-MS/MS: Provides absolute structural resolution based on mass-to-charge ratio and retention time, serving as the ultimate ground truth.

Validation Workflow & Logic

To systematically evaluate AEP cross-reactivity, a structured workflow must be implemented. The diagram below illustrates the logical progression from target selection to orthogonal validation.

AEP_Validation Target Target Analyte Selection AEP_Spike Spike AEP at 10x-100x Cmax Target->AEP_Spike Assay Competitive Immunoassay AEP_Spike->Assay LCMS LC-MS/MS Orthogonal Check AEP_Spike->LCMS Calc Calculate % Cross-Reactivity Assay->Calc LCMS->Calc Reference Decision Is CR% < 1%? Calc->Decision Pass Assay Validated Decision->Pass Yes Fail Optimize Reagent Ratios Decision->Fail No Fail->Assay Iteration

Workflow for validating 2-(Piperazin-1-yl)ethylamine cross-reactivity in competitive immunoassays.

Step-by-Step Methodology: Self-Validating CR% Determination

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates internal controls (B0, NSB) and orthogonal LC-MS/MS checks to definitively prove that any observed signal modulation is due to AEP binding, not matrix interference or assay drift[3].

Phase 1: Matrix Matching and Reagent Preparation

Causality: Biological matrices contain endogenous proteins that can non-specifically bind the analyte. Matrix matching ensures that the thermodynamic equilibrium is identical across all wells.

  • Obtain analyte-free matrix (e.g., charcoal-stripped human serum).

  • Prepare a stock solution of 2-(Piperazin-1-yl)ethylamine (AEP) at 1 mg/mL in DMSO.

  • Perform serial dilutions of the target analyte (e.g., BZP) from 0.1 ng/mL to 1,000 ng/mL in the stripped matrix.

  • Perform a parallel serial dilution of AEP from 10 ng/mL to 100,000 ng/mL in the stripped matrix.

Phase 2: Assay Execution (Competitive ELISA)

Causality: A competitive format is used because small molecules like AEP lack multiple distinct epitopes required for a sandwich ELISA.

  • Plate Coating: Coat a 96-well microtiter plate with the capture antibody (e.g., 1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Block with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding (NSB). Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Sample Loading: Add 50 µL of the prepared calibrators, AEP spikes, and controls to the respective wells.

    • Self-Validation Check: Include B0 wells (matrix only, no competitor) to establish maximum signal (100% binding) and NSB wells (no capture antibody) to establish background noise.

  • Tracer Addition: Immediately add 50 µL of HRP-conjugated target antigen (tracer) to all wells.

  • Equilibration: Incubate for exactly 60 minutes at 37°C. Note: Strict timing is required. Allowing the assay to run past equilibrium can artificially inflate cross-reactivity as lower-affinity AEP slowly displaces the tracer.

  • Washing & Detection: Wash 5x with PBST. Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H2SO4. Read absorbance at 450 nm.

Phase 3: Data Analysis and Optimization
  • Curve Fitting: Plot the absorbance values against the log concentration of the analytes. Utilize a 4-Parameter Logistic (4PL) regression model. Causality: Competitive immunoassays follow sigmoidal kinetics; linear regression will result in highly inaccurate IC50 calculations.

  • Calculate CR%: Extract the IC50 (concentration at which 50% of the maximum signal is inhibited) for both the target and AEP. Calculate CR% = (IC50_target / IC50_AEP) * 100.

  • Iteration: If AEP CR% > 1%, reduce the concentrations of both the capture antibody and the HRP-tracer by 50% and repeat the assay. As per[4], shifting to lower reagent concentrations disproportionately penalizes lower-affinity cross-reactants, thereby increasing assay specificity.

Conclusion

Validating the cross-reactivity of 2-(Piperazin-1-yl)ethylamine requires a nuanced understanding of immunoassay thermodynamics. By strategically selecting monoclonal antibodies, optimizing reagent stoichiometry to favor high-affinity interactions, and routinely validating findings against orthogonal LC-MS/MS data, assay developers can effectively silence AEP interference and ensure robust, trustworthy analytical data.

References

  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. nih.gov.
  • Preparation of polyamine antibody and its use in enzyme immunoassay of spermine and spermidine with beta-D-galactosidase as a label. nih.gov.
  • Solutions to immunoassay interference, cross reactivity and other challenges. gyrosproteintechnologies.com.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. mdpi.com.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 2-(Piperazin-1-yl)ethylamine

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of amine . Operational Overview & Chemical Profiling2-(Piperazin-1-yl)ethylamine (CAS: 1307634-07-6), often utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the operational handling and proper disposal of amine .

Operational Overview & Chemical Profiling2-(Piperazin-1-yl)ethylamine (CAS: 1307634-07-6), often utilized as a high-molecular-weight cyclic polyamine in epoxy hardener formulations and as a pharmaceutical intermediate, presents specific logistical challenges in laboratory lifecycle management [1]. Because it contains multiple secondary and tertiary amine groups, the molecule is highly basic, corrosive to biological tissues, and poses significant aquatic toxicity risks [2].

Understanding its physicochemical properties is the first step in designing a self-validating safety and disposal system. The high boiling point indicates low volatility under standard conditions, but its high pKa necessitates strict segregation from incompatible chemical streams [2].

Table 1: Physicochemical Hazard Profile
PropertyValueOperational Implication
Molecular Formula C9H21N3High nitrogen content; generates NOₓ during incineration.
Molecular Weight 171.28 g/mol Viscous liquid; requires careful transfer to avoid surface contamination.
Boiling Point 240.3 ± 8.0 °C (Predicted)Low vapor pressure at RT; inhalation hazard primarily from aerosols.
pKa 10.42 ± 0.29 (Predicted)Highly basic; will react exothermically with acids.
Primary Hazards Corrosive, IrritantRequires severe eye/skin protection (GHS H314/H315 equivalents).

Mechanistic Segregation & Storage Logic

The fundamental rule of chemical disposal is that waste streams must be mechanistically compatible . Mixing amine with incompatible waste can lead to catastrophic container failure.

  • Avoid Halogenated Solvents: Aliphatic amines can undergo Menshutkin reactions (nucleophilic substitution) with alkyl halides (e.g., dichloromethane, chloroform) at room temperature. This reaction forms quaternary ammonium salts, generating significant heat and pressure that can rupture sealed waste jugs.

  • Avoid Oxidizers: Contact with strong oxidizers (e.g., nitric acid, peroxides) can lead to the rapid formation of N-oxides and highly exothermic, potentially explosive runaway reactions.

  • Avoid Acids: Direct mixing with concentrated acids will result in a violent acid-base neutralization.

Standardized Waste Collection Protocol

To ensure trustworthiness and regulatory compliance, all waste containing this polyamine must be handled as Hazardous Corrosive Waste . Do not, under any circumstances, discharge this chemical into the municipal drain system, as it will disrupt the pH balance of wastewater treatment facilities and harm aquatic life.

Step-by-Step Methodology: Routine Waste Collection
  • Container Selection: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste container. Causality: Polyamines can degrade certain polycarbonates and extract plasticizers from PVC over time, compromising container integrity.

  • Preparation: Ensure the container is housed within secondary containment (a spill tray) inside a continuously ventilated fume hood.

  • Transfer: Use a dedicated, chemically compatible funnel. Pour the amine waste slowly to avoid splashing. If the waste contains residual solvents, ensure the funnel is grounded to prevent static discharge.

  • Sealing: Cap the container immediately after transfer. Do not leave waste funnels resting in the container, as this allows fugitive emissions to escape.

  • Labeling: Affix a hazardous waste tag immediately. The tag must explicitly state: "Hazardous Waste: Corrosive, Basic Amine. Contains: amine."

Spill Response & Decontamination Methodology

In the event of an operational failure leading to a spill, immediate and methodical action is required to prevent exposure and environmental release.

Step-by-Step Methodology: Spill Containment
  • Evacuation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile or butyl rubber gloves, a chemical splash apron, and a face shield over safety goggles.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Causality: Do not use combustible absorbents like sawdust, as the basic amine can react and potentially ignite if mixed with trace incompatibles.

  • Absorption: Work the absorbent from the outside in to prevent spreading.

  • Collection: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid-waste HDPE pail.

  • Surface Decontamination: Wash the affected surface with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize residual basicity, followed by a thorough wash with water and laboratory detergent. Collect all wash water as hazardous waste.

Final Disposal Pathway

The only acceptable final disposal method for polyamines likeamine is high-temperature incineration by a licensed hazardous waste management facility.

WasteWorkflow Start Waste Generation [2-(Piperazin-1-yl)ethyl](propan-2-yl)amine Segregation Chemical Segregation (Isolate from Acids/Halides) Start->Segregation Containment Primary Containment (HDPE / PTFE Jugs) Segregation->Containment Labeling Hazard Labeling (Corrosive, Toxic, Basic) Containment->Labeling Storage Secondary Containment (Ventilated SAA) Labeling->Storage Disposal Licensed Incineration (High-Temp Destruction) Storage->Disposal

Fig 1: Standardized waste lifecycle and disposal workflow for aliphatic polyamines.

During high-temperature incineration, the compound is completely oxidized. Because the molecule contains a high ratio of nitrogen (C9H21N3), the incineration facility must be equipped with specialized gas scrubbers to capture and neutralize Nitrogen Oxides (NOₓ) generated during combustion, preventing atmospheric pollution.

References
  • American Elements. "amine Product Specifications and Catalog." American Elements Life Science Materials. Retrieved from: [Link]

Handling

Personal protective equipment for handling [2-(Piperazin-1-yl)ethyl](propan-2-yl)amine

Advanced Protocol for the Safe Handling and Disposal ofamine As a Senior Application Scientist, establishing a self-validating safety protocol is not just about regulatory compliance; it is about understanding the mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Protocol for the Safe Handling and Disposal ofamine

As a Senior Application Scientist, establishing a self-validating safety protocol is not just about regulatory compliance; it is about understanding the mechanistic causality behind chemical hazards.amine (CAS 1307634-07-6) is a highly versatile building block frequently utilized in drug development for synthesizing targeted therapies, GPCR ligands, and kinase inhibitors. However, its dual functionality—comprising both a piperazine ring and an aliphatic amine tail—presents specific operational hazards that require strict engineering controls and Personal Protective Equipment (PPE).

This guide provides an authoritative, step-by-step operational and disposal plan to ensure maximum laboratory safety.

Hazard Causality & Risk Assessment

To implement effective safety measures, researchers must first understand why this compound is hazardous.

  • High Basicity and Corrosivity: The nitrogen atoms in both the piperazine ring and the aliphatic amine tail possess lone pairs of electrons, making the compound highly basic. Upon contact with ambient moisture or sweat on the skin, it rapidly forms a corrosive alkaline solution that causes severe tissue necrosis and irreversible eye damage[1].

  • Respiratory and Skin Sensitization: Piperazine derivatives are well-documented sensitizers. Repeated inhalation of vapors or aerosols can induce severe allergic reactions, including asthma-like symptoms and breathing difficulties[2].

  • Hygroscopicity: The compound actively absorbs moisture from the air, which not only degrades the reagent but also increases the risk of forming volatile, caustic aerosols during handling[2].

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated aliphatic amines. The following table outlines the mandatory PPE, grounded in the causality of the compound's hazard profile.

PPE CategoryRequired SpecificationCausality / Mechanistic Rationale
Eye/Face Protection Chemical safety goggles + Full face shieldProtects against caustic splashes. Alkaline amines cause rapid saponification of ocular lipids, leading to severe corneal damage[3].
Hand Protection Heavy-duty Butyl rubber gloves (Primary) over Nitrile gloves (Secondary)Amines rapidly permeate standard latex. Butyl rubber provides superior chemical resistance to basic aliphatic amines, preventing dermal sensitization[1].
Respiratory Protection NIOSH-approved respirator with Organic Vapor (OV) cartridgesMandatory if handling outside a fume hood. Prevents inhalation of volatile sensitizing vapors that trigger asthma-like symptoms[3].
Body Protection Flame-retardant lab coat + Chemical-resistant apronPrevents skin contact with corrosive liquids and mitigates risks associated with the compound's flammability profile.

Operational Workflow: Step-by-Step Handling Procedure

Every protocol must be a self-validating system. Follow these steps sequentially to ensure containment and chemical integrity.

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm).

  • Ensure the sash is positioned as low as possible to create a physical barrier against potential splashes.

  • Confirm that an emergency eyewash station and safety shower are accessible within 10 seconds of the workspace[3].

Step 2: Dispensing and Weighing

  • Because the compound is hygroscopic, weigh the material in a closed environment or under an inert atmosphere (e.g., an Argon or Nitrogen-purged glove bag) if high precision and purity are required.

  • Use anti-static weighing boats to prevent the aerosolization of any solid particulates.

Step 3: Transfer and Reaction Setup

  • Utilize closed-system transfers (such as Schlenk lines or septum-sealed vials) to minimize vapor release into the laboratory environment.

  • Keep the primary container tightly closed immediately after dispensing. Store in a cool, dry, and well-ventilated corrosives cabinet, strictly segregated from strong oxidizing agents and acids[2].

Step 4: Post-Operational Decontamination

  • Wipe down all spatulas, balances, and fume hood surfaces with a dilute, weak acid solution (e.g., 5% citric acid) to neutralize trace amine residues, followed by a thorough wipe with deionized water.

Spill Response and Disposal Plan

Aliphatic amine spills require immediate, targeted neutralization to prevent the spread of caustic vapors.

Step-by-Step Spill Response:

  • Isolate and Evacuate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area and allow the room's ventilation system to clear the vapors.

  • Don Appropriate PPE: Ensure full respiratory protection (OV cartridge) and butyl rubber gloves are worn before approaching the spill.

  • Targeted Neutralization: Liberally apply sodium bisulfite or citric acid powder directly onto the spill[4].

    • Causality: Neutralizing the basic amine converts it into a stable, non-volatile salt. This immediately eliminates the inhalation hazard and halts the corrosive action on laboratory surfaces.

  • Absorption: Once neutralized, cover the area with a chemically inert spill pillow or vermiculite[4]. Do not use combustible materials like sawdust.

  • Containment and Disposal: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

Waste Segregation Protocol:

  • Label the container clearly as "Hazardous Basic Amine Waste."

  • Critical Warning: Never mix amine waste with halogenated solvents or strong oxidizing agents, as this can trigger violent exothermic reactions or generate highly toxic byproducts[3].

Handling and Spill Response Workflow Diagram

G start Pre-Operation: PPE & Fume Hood Check dispense Operation: Dispense Amine Compound start->dispense spill Spill Detected? dispense->spill neutralize Neutralization: Apply Sodium Bisulfite spill->neutralize Yes decon Post-Operation: Decontaminate Surfaces spill->decon No absorb Absorb & Contain: Use Spill Pillow neutralize->absorb waste Disposal: Segregate as Amine Waste absorb->waste decon->waste

Workflow for handling and spill response of aliphatic amine compounds.

References

  • SAFETY DATA SHEET - Fisher Scientific (Piperazine) - Fisher Scientific - 3

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Piperazine, anhydrous) - Thermo Fisher Scientific - 2

  • Laboratory Safety and Chemical Hygiene Plan - Northwestern University - 4

  • LABORATORY SAFETY AND CHEMICAL HYGIENE PLAN - Queensborough Community College (CUNY) - 1

Sources

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